molecular formula C7H9BrN2 B1320511 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE CAS No. 675109-37-2

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Cat. No.: B1320511
CAS No.: 675109-37-2
M. Wt: 201.06 g/mol
InChI Key: UXUZAQVJXNKSIZ-UHFFFAOYSA-N
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Description

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUZAQVJXNKSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594690
Record name 1-(6-Bromopyridin-2-yl)-N-methylmethanamine
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675109-37-2
Record name 6-Bromo-N-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675109-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromopyridin-2-yl)-N-methylmethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID40594690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE, a crucial building block in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, potential applications, and safe handling protocols, offering insights grounded in established scientific principles.

Core Compound Identity and Molecular Characteristics

This compound is a substituted pyridine derivative. The strategic placement of a bromo group and an N-methylaminomethyl side chain makes it a versatile intermediate for introducing a pyridinylmethyl moiety in more complex molecular architectures. Its unique electronic and steric properties are pivotal in its reactivity and application in drug discovery as a fragment for library synthesis.

The fundamental identifier for this compound is its CAS number: 675109-37-2 .[1]

Molecular Structure and Weight

The precise arrangement of atoms in this compound dictates its chemical behavior. The structure consists of a pyridine ring brominated at the 6-position and substituted at the 2-position with a methylaminomethyl group.

Caption: Molecular structure of this compound.

The molecular formula for this compound is C7H9BrN2 . Based on this, the calculated molecular weight is a critical parameter for any experimental work.

PropertyValueSource
Molecular Weight 201.06 g/mol ChemBK[2]
Molecular Formula C7H9BrN2ChemBK[2]

Understanding the precise molecular weight is fundamental for stoichiometric calculations in synthesis, preparation of standard solutions for analytical purposes, and for interpretation of mass spectrometry data.

Synthesis and Reactivity Insights

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed journals, its structure suggests a logical synthetic pathway. The synthesis likely involves the functionalization of a pre-existing brominated pyridine scaffold. A plausible route could be the reaction of 2-chloromethyl-6-bromopyridine with methylamine.

The reactivity of this molecule is governed by several key features:

  • The Bromine Atom: The bromo-substituent at the 6-position is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, enabling the generation of diverse chemical libraries for screening.

  • The Secondary Amine: The N-methylaminomethyl group is a nucleophilic center and can participate in various reactions, including acylation, alkylation, and reductive amination. Its basicity also allows for salt formation, which can be advantageous for purification and handling.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a ligand for metal catalysts or be protonated, influencing the overall reactivity and solubility of the molecule.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs. This compound serves as a valuable building block for the synthesis of novel pharmaceutical candidates. Its utility is highlighted in the patent literature, for example, in the synthesis of compounds with potential therapeutic applications.[1][3]

The rationale for its use in drug discovery programs often stems from the ability of the pyridinylmethyl amine scaffold to interact with biological targets through hydrogen bonding and electrostatic interactions. The bromo-substituent provides a convenient point for diversification to explore structure-activity relationships (SAR).

Caption: Role in a typical drug discovery workflow.

Experimental Protocol: Preparation of a Standard Stock Solution

Accurate solution preparation is paramount for reproducible experimental results. The following protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (CAS: 675109-37-2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Micropipette

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • For a 10 mM (0.010 mol/L) solution in 10 mL (0.010 L):

    • Moles = Concentration x Volume = 0.010 mol/L * 0.010 L = 0.0001 mol

    • Mass = Moles x Molecular Weight = 0.0001 mol * 201.06 g/mol = 0.020106 g = 20.11 mg

  • Weigh the compound:

    • Carefully weigh approximately 20.11 mg of this compound onto a weighing paper using an analytical balance. Record the exact mass.

  • Dissolution:

    • Transfer the weighed compound into a 10 mL volumetric flask.

    • Add a small amount of DMSO (approximately 5 mL) to the flask.

    • Gently swirl the flask or use a vortex mixer until the compound is completely dissolved.

  • Final Volume Adjustment:

    • Once dissolved, carefully add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenization and Storage:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to an appropriate storage vial. Store at -20°C for long-term stability.

Self-Validation: The accuracy of this protocol relies on the precise measurement of mass and volume. The use of calibrated analytical equipment is essential. For applications requiring a high degree of accuracy, the concentration of the stock solution can be verified using techniques such as quantitative NMR (qNMR) or HPLC with a calibrated standard.

Safety and Handling

Potential Hazards (based on analogous compounds):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[4][6]

  • Respiratory Irritation: May cause respiratory irritation.[6][8]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Researchers must always consult the most up-to-date SDS provided by the supplier before handling this chemical and perform a thorough risk assessment for their specific experimental conditions.

Conclusion

This compound, with a molecular weight of 201.06 g/mol , is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its well-defined structure and predictable reactivity at multiple sites allow for the systematic exploration of chemical space. Adherence to rigorous experimental protocols and safety precautions is essential when working with this compound to ensure both the integrity of the scientific data and the safety of the researcher.

References

  • PubChem. (n.d.). 6-Bromo-4-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-5-methyl-2-pyridinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound | CAS#:675109-37-2. Retrieved from [Link]

  • ChemBK. (n.d.). 675109-37-2. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-FLUORO-N-METHYLPYRID-2-YLMETHYLAMINE 884507-13-5. Retrieved from [Link]

Sources

Technical Monograph: 1-(6-Bromopyridin-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE Physical Properties & Technical Guide

CAS Registry Number: 675109-37-2 Document Type: Technical Reference & Application Guide Version: 2.0 (2025)

Executive Summary

1-(6-Bromopyridin-2-yl)-N-methylmethanamine (also known as 6-Bromo-N-methyl-2-pyridinemethanamine) is a bifunctional pyridine scaffold critical in medicinal chemistry. It serves as a high-value intermediate for constructing "privileged structures" in drug discovery, particularly for kinase inhibitors and GPCR ligands. Its structure features an electrophilic handle (6-bromo group) amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings, and a nucleophilic tail (N-methylaminomethyl) that modulates solubility and lipophilicity.

This guide provides a rigorous analysis of its physicochemical properties, synthesis logic, and handling protocols, designed for researchers requiring high-purity isolation and derivatization.

Chemical Identity & Nomenclature[1][2][3][4]

ParameterDetail
IUPAC Name 1-(6-bromopyridin-2-yl)-N-methylmethanamine
Common Synonyms 6-Bromo-N-methylpyridin-2-ylmethanamine; 2-Bromo-6-(methylaminomethyl)pyridine
CAS Number 675109-37-2
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
SMILES CNCC1=NC(=CC=C1)Br
InChI Key UXUZAQVJXNKSIZ-UHFFFAOYSA-N

Physical & Chemical Properties[1][3][4][5][6][7][8][9][10]

The physical state of this compound is heavily dependent on its protonation state. The free base is a liquid, whereas hydrochloride or hydrobromide salts are crystalline solids.

Experimental & Predicted Data
PropertyValue / DescriptionNote
Physical State Liquid (Free Base)Colorless to pale yellow oil.[1] Darkens upon oxidation.
Boiling Point ~230–240 °C (Atmospheric)Experimental inference: The primary amine analog boils at 231°C. The N-methyl variant typically exhibits a similar or slightly lower boiling point due to reduced H-bonding.
Density ~1.35 – 1.45 g/cm³High density attributed to the heavy bromine atom.
pKa (Pyridine N) ~2.5 (Predicted)Significantly lowered by the electron-withdrawing Br substituent (inductive effect).
pKa (Amine N) ~9.5 (Predicted)Typical for secondary benzylic-type amines.
LogP 1.1 – 1.3Moderately lipophilic; amenable to crossing biological membranes.
Solubility High: DCM, EtOAc, MeOH, DMSOLow: Water (neutral pH)Soluble in aqueous acid (pH < 4) due to protonation of the secondary amine.
Structural Analysis & Reactivity

The molecule possesses two distinct nitrogen centers with vastly different reactivities:

  • Pyridine Nitrogen: Electron-deficient due to the adjacent bromine. It is a poor nucleophile and resists alkylation under mild conditions.

  • Secondary Amine Nitrogen: Highly nucleophilic. It must be protected (e.g., Boc, Cbz) if the bromine is to be subjected to metal-catalyzed cross-coupling to prevent catalyst poisoning or side reactions.

Synthesis & Manufacturing Logic

The synthesis of 6-Bromo-N-methylpyridin-2-ylmethanamine typically follows a convergent route starting from 2,6-dibromopyridine. The choice of pathway depends on scale and available equipment.

Primary Route: Nucleophilic Substitution

This route is preferred for gram-to-kilogram scale-up due to the availability of reagents.

  • Lithiation/Formylation: 2,6-Dibromopyridine is selectively lithiated at the 2-position using n-BuLi at -78°C, followed by quenching with DMF to yield 6-bromopicolinaldehyde.

  • Reductive Amination: The aldehyde is condensed with methylamine (in MeOH or THF) to form the imine, which is subsequently reduced in situ using Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).

Alternative Route: Halogen Displacement

Direct substitution of 2-bromo-6-(bromomethyl)pyridine with methylamine.

  • Risk:[2][3][4][5] This method often leads to over-alkylation (formation of the tertiary amine) unless a large excess of methylamine is used.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,6-Dibromopyridine Step1 Lithiation (-78°C) + DMF Quench Start->Step1 Aldehyde Intermediate: 6-Bromopicolinaldehyde Step1->Aldehyde Step2 Reductive Amination (MeNH2, NaBH4, MeOH) Aldehyde->Step2 Crude Crude Product (Free Base Oil) Step2->Crude Purification Acid/Base Extraction or Vacuum Distillation Crude->Purification Final Pure 1-(6-bromopyridin-2-yl)- N-methylmethanamine Purification->Final

Figure 1: Convergent synthesis workflow via the reductive amination pathway, prioritizing mono-alkylation selectivity.

Purification & Handling Protocols

Purification Strategy

Because the free base is a high-boiling liquid, standard column chromatography can be tedious. An Acid-Base Extraction protocol is the most efficient purification method:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acid Extraction: Extract with 1M HCl (3x). The product moves to the aqueous phase (protonated); non-basic impurities (unreacted aldehyde, dibromopyridine) remain in the organic phase.

  • Basification: Cool the aqueous layer to 0°C and slowly basify with 4M NaOH to pH > 12. The product oils out.

  • Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Storage & Stability
  • Oxidation Sensitivity: Secondary amines can slowly oxidize to N-oxides or form carbamates with atmospheric CO₂.

  • Storage Condition: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation of the C-Br bond.

Safety (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][5][6][7]

    • H319: Causes serious eye irritation.[2][5][8]

    • H335: May cause respiratory irritation.[2][6][9]

  • PPE: Nitrile gloves, safety glasses with side shields, and use within a chemical fume hood.

Structural Characterization (NMR)[9][18]

To validate the identity of the synthesized compound, look for these diagnostic signals in ¹H NMR (CDCl₃, 400 MHz):

MoietyChemical Shift (δ)MultiplicityIntegrationInterpretation
Pyridine C3-H ~7.55Doublet1HProtons adjacent to Br/Alkyl group.
Pyridine C4-H ~7.40Triplet1HMeta-coupling pattern.
Pyridine C5-H ~7.25Doublet1HDistinct aromatic region.
Benzylic CH₂ ~3.90Singlet2HShifted downfield by Pyridine ring.
N-Methyl (CH₃) ~2.45Singlet3HKey diagnostic peak.
Amine N-H ~1.8 – 2.5Broad1HExchangeable; shift varies with conc.

References

  • Sigma-Aldrich. (2025).[10][11] Product Specification: 1-(6-bromopyridin-2-yl)-N-methylmethanamine. Retrieved from

  • PubChem. (2025).[12] Compound Summary: 1-(6-Bromopyridin-2-yl)-N-methylmethanamine (CID 18525943). National Library of Medicine.[13] Retrieved from

  • ChemicalBook. (2024).[1] CAS 675109-37-2 Technical Data. Retrieved from

  • Royal Society of Chemistry. (2015). Synthesis of substituted pyridines via reductive amination. RSC Advances.

Sources

Technical Profile: 6-Bromo-N-methyl-2-pyridinemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Bromo-N-methyl-2-pyridinemethanamine (CAS 675109-37-2), a critical bifunctional scaffold in medicinal chemistry.

Executive Summary

6-Bromo-N-methyl-2-pyridinemethanamine (also known as 1-(6-bromopyridin-2-yl)-N-methylmethanamine) is a high-value heterocyclic building block characterized by two distinct reactive handles: an electrophilic aryl bromide at the C6 position and a nucleophilic secondary amine at the C2-methyl position.[1][2] This dual functionality makes it an ideal "linchpin" scaffold in Fragment-Based Drug Discovery (FBDD), particularly for the synthesis of kinase inhibitors and GPCR ligands where precise vector orientation is required.[1]

Nomenclature & Chemical Identification

To ensure precision in procurement and database searching, the following identification matrix consolidates all recognized synonyms and registry numbers.

Identifier TypeValueContext
Primary Name 6-Bromo-N-methyl-2-pyridinemethanamine IUPAC / Common Usage
CAS Number 675109-37-2 Registry Standard
Synonym 1 1-(6-Bromopyridin-2-yl)-N-methylmethanamineSystematic
Synonym 2 N-Methyl-1-(6-bromo-2-pyridyl)methanamineAlternate Systematic
Synonym 3 2-(Methylaminomethyl)-6-bromopyridineStructural Description
Molecular Formula C₇H₉BrN₂Stoichiometry
SMILES CNCc1cccc(Br)n1Cheminformatics
InChI Key PXJQUIOIZVOWQH-UHFFFAOYSA-NUnique Hash

Physicochemical Profile

Understanding the physical properties is essential for assay development and solubility optimization during synthesis.

PropertyMetricExperimental/Predicted Note
Molecular Weight 201.06 g/mol Monoisotopic mass
Appearance Pale yellow oil to low-melting solidTendency to darken upon oxidation
Boiling Point ~260–270 °C (Predicted)Decomposes at high T; distillation under vacuum recommended
pKa (Base) ~8.5 (Secondary Amine)Protonates at physiological pH
pKa (Pyridine) ~2.0 (Pyridine Nitrogen)Reduced basicity due to Br- electron withdrawal
LogP ~1.3Moderate lipophilicity; amenable to RP-HPLC
Solubility DCM, MeOH, DMSO, EtOAcLimited water solubility as free base

Synthetic Utility & Mechanism

This compound acts as a bifunctional orthogonal scaffold . The chemical logic behind its use relies on the reactivity difference between the aryl bromide and the secondary amine.

  • Vector A (Secondary Amine): Acts as a nucleophile for amide couplings, reductive aminations, or SNAr reactions. It is typically functionalized first or protected (e.g., with Boc) if the bromine is the primary target.

  • Vector B (Aryl Bromide): Acts as an electrophile for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] The electron-deficient nature of the pyridine ring facilitates oxidative addition of Pd(0).[1]

Mechanistic Pathway Visualization

The following diagram illustrates the orthogonal reaction pathways available to this scaffold.

ReactionPathways Scaffold 6-Bromo-N-methyl- 2-pyridinemethanamine (Core Scaffold) AminePath Path A: N-Functionalization (Nucleophilic Attack) Scaffold->AminePath R-COCl / R-NCO BromidePath Path B: C-C/C-N Coupling (Pd-Catalyzed) Scaffold->BromidePath Ar-B(OH)2 / Pd(0) ProductA Amides / Ureas (Peptidomimetics) AminePath->ProductA ProductB Biaryl Systems (Kinase Hinges) BromidePath->ProductB ProductA->BromidePath Subsequent Step

Caption: Orthogonal diversification strategy. Path A utilizes the amine nucleophile; Path B utilizes the aryl halide electrophile.[2]

Experimental Protocols

Protocol A: Synthesis via Reductive Amination (Self-Validating)

Rationale: Direct alkylation of methylamine with 6-bromo-2-(bromomethyl)pyridine often leads to over-alkylation (tertiary amines).[1][2] Reductive amination of the aldehyde precursor is the preferred, self-limiting route to the secondary amine.[2]

Reagents:

  • 6-Bromo-2-pyridinecarboxaldehyde (CAS 34160-40-2)[1][2]

  • Methylamine (2.0 M in THF or MeOH)[1]

  • Sodium Triacetoxyborohydride (STAB) or NaBH4[1]

  • Dichloromethane (DCM) or Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Imine Formation (Equilibrium Check):

    • Dissolve 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous DCM.

    • Add Methylamine (1.5 eq) and stir at 0°C for 30 mins.

    • Validation: Monitor via TLC. Disappearance of aldehyde spot indicates imine formation.

  • Reduction (Irreversible Step):

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Causality: STAB is milder than NaBH4 and selectively reduces the imine over the aldehyde, preventing side reactions.

  • Quench & Workup:

    • Quench with sat. NaHCO3 (pH ~8).

    • Extract with DCM (3x).

    • Dry organic layer over Na2SO4 and concentrate.

  • Purification:

    • If necessary, purify via flash column chromatography (DCM:MeOH:NH3).

Protocol B: Storage & Stability Check
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Self-Validation: Before use, check appearance. Darkening from pale yellow to brown indicates oxidation of the amine. If oxidized, repurify via short silica plug.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 6-Bromo-2-pyridinecarboxaldehyde Step1 Step 1: Imine Formation (+ MeNH2, 0°C) Start->Step1 Check1 Checkpoint: TLC (Aldehyde consumed?) Step1->Check1 Step2 Step 2: Reduction (+ STAB, RT, 4h) Check1->Step2 Yes Workup Workup: NaHCO3 Quench -> DCM Extract Step2->Workup Final Target: 6-Bromo-N-methyl-2-pyridinemethanamine Workup->Final

Caption: Step-wise reductive amination workflow with critical quality control checkpoint.

References

  • ChemicalBook. (2025). 6-Bromo-N-methylpyrid-2-ylmethylamine Properties and CAS 675109-37-2. Retrieved from [1]

  • Alfa Chemistry. (2025). This compound Product Catalog. Retrieved from

  • PubChem. (2025).[3][4][5] Compound Summary: Pyridine derivatives and analogues. National Library of Medicine. Retrieved from [1][5]

  • ChemSrc. (2025). This compound MSDS and Synthesis. Retrieved from [1]

Sources

key features of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and the known reactivity of related compounds, this document serves as a vital resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in the development of novel therapeutics and functional materials.[1] Its presence in numerous natural products and FDA-approved drugs underscores its utility as a pharmacophore. The strategic introduction of functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, reactivity, and biological activity. This compound is a prime example of a bifunctional molecule, possessing both a reactive bromine atom, amenable to a wide range of cross-coupling reactions, and a chelating N-methylaminomethyl moiety, which can engage with biological targets.

This guide will elucidate the key features of this compound, from its synthesis and physicochemical properties to its potential applications, with a focus on providing practical, field-proven insights.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, we can infer its properties from its constituent parts and closely related analogs.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationRationale/Source
Molecular Formula C₇H₉BrN₂Based on structure
Molecular Weight 201.07 g/mol Calculated from formula
Appearance Likely a colorless to pale yellow oil or low-melting solidInferred from analogs like 2-Bromo-6-methylpyridine (liquid)[2] and (6-bromopyridin-2-yl)methanol (low-melting solid).[3]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.Based on the properties of similar organic molecules.
Boiling Point Predicted to be >200 °C at atmospheric pressureInferred from analogs such as 2-Bromo-6-methylpyridine (102-103 °C/20 mmHg).[2]
CAS Number Not definitively assigned in public databases.-

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons adjacent to the amine, and the N-methyl protons. The chemical shifts of the pyridine protons will be influenced by the bromo and methylaminomethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbons of the pyridine ring, the methylene carbon, and the N-methyl carbon.

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). The molecular ion peak would be expected at m/z 201 and 203.

  • Infrared (IR) Spectroscopy: The IR spectrum of the non-brominated analog, N-methyl-1-pyridin-2-ylmethanamine, is available and can serve as a reference.[1] Key absorptions for the target molecule would include C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyridine ring, and N-H bending (if any residual primary amine is present).

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be logically approached from commercially available 2-bromo-6-methylpyridine. The following multi-step synthesis is proposed based on established organic chemistry transformations.

Synthesis_Workflow cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Staudinger Reduction cluster_3 Step 4: N-Methylation A 2-Bromo-6-methylpyridine B 2-Bromo-6-(bromomethyl)pyridine A->B NBS, AIBN, CCl4, reflux C 2-Bromo-6-(azidomethyl)pyridine B->C NaN3, DMF D (6-Bromopyridin-2-yl)methanamine C->D 1. PPh3, THF 2. H2O E This compound D->E HCHO, NaBH(OAc)3, DCE

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

  • Rationale: This step involves the radical bromination of the methyl group of 2-bromo-6-methylpyridine. N-Bromosuccinimide (NBS) is a common and effective reagent for benzylic bromination, and Azobisisobutyronitrile (AIBN) is a standard radical initiator.

  • Procedure:

    • To a solution of 2-bromo-6-methylpyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-bromo-6-(bromomethyl)pyridine.

Step 2: Synthesis of 2-Bromo-6-(azidomethyl)pyridine

  • Rationale: The bromomethyl intermediate is converted to an azidomethyl compound via nucleophilic substitution with sodium azide. This is a robust and high-yielding transformation.

  • Procedure:

    • Dissolve 2-bromo-6-(bromomethyl)pyridine (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) portion-wise at room temperature.

    • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-bromo-6-(azidomethyl)pyridine, which can often be used in the next step without further purification.

Step 3: Synthesis of (6-Bromopyridin-2-yl)methanamine

  • Rationale: The azide is reduced to the primary amine using a Staudinger reduction. This method is mild and avoids the use of harsh reducing agents that could potentially affect the bromo-substituent.

  • Procedure:

    • Dissolve 2-bromo-6-(azidomethyl)pyridine (1.0 eq) in tetrahydrofuran (THF).

    • Add triphenylphosphine (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the azide is consumed.

    • Add water to the reaction mixture and stir for several hours to hydrolyze the aza-ylide intermediate.

    • Remove the THF under reduced pressure and extract the aqueous layer with dichloromethane.

    • The product can be purified by acid-base extraction or column chromatography to yield (6-bromopyridin-2-yl)methanamine.

Step 4: Synthesis of this compound

  • Rationale: The final step is the N-methylation of the primary amine. Reductive amination with formaldehyde and a mild reducing agent like sodium triacetoxyborohydride is a highly efficient and selective method for this transformation.

  • Procedure:

    • To a solution of (6-bromopyridin-2-yl)methanamine (1.0 eq) in 1,2-dichloroethane (DCE), add aqueous formaldehyde (1.2 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Key Reactions and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its two key functional groups.

Reactivity_Diagram cluster_0 Key Reactions of this compound cluster_1 Reactions at the Bromine Position cluster_2 Reactions involving the N-Methylaminomethyl Moiety A This compound Br N-CH₃ B Suzuki Coupling (Aryl/Heteroaryl Introduction) A:f1->B Pd(0), Base, R-B(OH)₂ C Buchwald-Hartwig Amination (C-N Bond Formation) A:f1->C Pd(0), Base, R₂NH D Sonogashira Coupling (Alkynylation) A:f1->D Pd(0), Cu(I), R-C≡CH E Metal Chelation (Ligand for Catalysis/Sensing) A:f2->E Metal Salt (e.g., Cu²⁺, Zn²⁺) F Further N-Alkylation/Acylation (Scaffold Elaboration) A:f2->F R-X or (RCO)₂O

Caption: Key reaction pathways for this compound.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it a valuable intermediate in diversity-oriented synthesis.

    • Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: Formation of new C-N bonds by coupling with amines.

    • Sonogashira Coupling: Introduction of alkyne moieties.

  • Metal Chelation: The 2-(N-methylaminomethyl)pyridine moiety is an excellent bidentate ligand for a variety of transition metals. This property is crucial for its potential use in catalysis, as a component of metal-based sensors, or in the development of metallodrugs.

  • Further Derivatization: The secondary amine provides a handle for further functionalization, such as acylation or alkylation, to build more complex molecular architectures.

Applications in Drug Discovery and Beyond

The structural features of this compound make it a highly attractive building block in drug discovery programs.

  • Scaffold for Bioactive Molecules: The ability to elaborate the molecule at the 6-position via cross-coupling, while retaining the metal-chelating or hydrogen-bonding capabilities of the side chain, is a powerful strategy in medicinal chemistry. For instance, pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3, a crucial enzyme in Mycobacterium tuberculosis, highlighting the potential of this scaffold in developing new anti-tubercular agents.[4]

  • Development of Novel Ligands: The compound can serve as a precursor for more complex ligands for use in asymmetric catalysis or materials science. The bromine atom can be used to attach the ligand to a solid support or to incorporate it into a larger supramolecular assembly.

  • Molecular Probes and Sensors: By coupling a fluorophore or other reporter group at the 6-position, the molecule could be transformed into a chemosensor for specific metal ions.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. While detailed characterization data for this specific molecule is sparse in the public domain, its synthesis is achievable through well-established synthetic routes. Its key features—a reactive bromine handle for diversification and a chelating aminomethyl side chain for interaction with biological targets or metal ions—position it as a compound of significant interest for researchers in medicinal chemistry, catalysis, and materials science. This guide provides a solid foundation for its synthesis, understanding of its reactivity, and exploration of its potential applications.

References

  • PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. [Link]

  • Google Patents.
  • PubChem. 6-Bromo-2-methylimidazo[1,2-a]pyridine. [Link]

  • Anvia Chemicals. 6-bromo-N-methylpyridin-2-amine. [Link]

  • ChemBK. 6-Bromo-2-(hydroxymethyl)pyridine. [Link]

  • Google Patents. Preparation method for 2,6-dibromo methyl pyridine.
  • PubChem. 6-Bromo-3-methylpyridin-2-amine. [Link]

  • National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

  • Georgia Southern University Digital Commons. Amination of 2-Bromo-6-Methylaminopyridine. [Link]

  • ResearchGate. Investigation on enthalpies of combustion and heat capacities for 2-aminomethylpyridine derivatives. [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... [Link]

  • National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • NIST WebBook. 2-Pyridinemethanamine, N-methyl-. [Link]

  • PubChem. N-methyl-1-(pyridin-2-yl)methanamine. [Link]

  • ResearchGate. Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. [Link]

  • H&F Chemical. (6-Bromopyridin-2-yl)(thiophen-3-yl)methanone. [Link]

Sources

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Data of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Introduction

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. 6-Bromo-N-methylpyrid-2-ylmethanamine is a substituted pyridine derivative with potential applications as a synthetic building block in medicinal chemistry and as a ligand in coordination chemistry. Its structural framework, comprising a 6-bromopyridine moiety, a secondary amine, and a methylene bridge, presents a unique combination of functional groups whose spectral signatures are of significant interest to researchers.

This guide provides a comprehensive analysis of the predicted spectral data for 6-Bromo-N-methylpyrid-2-ylmethanamine, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific compound is not widely available in public databases, this document serves as a predictive framework, grounded in the established principles of spectroscopy and supported by comparative data from structurally analogous compounds. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to anticipate, identify, and characterize this molecule.

Molecular Structure and Spectroscopic Overview

The structural features of 6-Bromo-N-methylpyrid-2-ylmethanamine dictate its expected spectral characteristics. The bromopyridine ring will give rise to distinct signals in the aromatic region of the NMR spectra, while the N-methylmethanamine side chain will present characteristic aliphatic signals. The secondary amine functionality is expected to show a distinctive N-H stretch in the IR spectrum. Mass spectrometry will be crucial for confirming the molecular weight and revealing fragmentation patterns influenced by the bromine isotope and the amine group.

Caption: Molecular structure of 6-Bromo-N-methylpyrid-2-ylmethanamine with atom numbering for NMR assignments.

¹H NMR Spectroscopy: A Predicted Analysis

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

A standard approach for acquiring a high-quality ¹H NMR spectrum involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K) using a standard single-pulse experiment. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 6-Bromo-N-methylpyrid-2-ylmethanamine in CDCl₃ is summarized below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H4~7.55Triplet (t)~7.81H
H3~7.30Doublet (d)~7.71H
H5~7.20Doublet (d)~7.91H
H7 (-CH₂-)~3.80Singlet (s)-2H
H9 (-CH₃)~2.45Singlet (s)-3H
N-H~1.90Broad Singlet (br s)-1H
Interpretation and Rationale
  • Aromatic Protons (H3, H4, H5): The protons on the pyridine ring are expected to appear in the aromatic region (7.0-8.5 ppm). The electron-withdrawing nature of the nitrogen atom deshields these protons. H4 is predicted to be a triplet due to coupling with both H3 and H5. H3 and H5 will appear as doublets, coupling with H4. The precise chemical shifts are influenced by the bromine atom at the C6 position. For comparison, the protons of 2-picoline resonate at δ 8.48 (H6), 7.54 (H4), 7.12 (H3), and 7.08 (H5) ppm[1]. The bromine atom at C6 will induce downfield shifts, particularly for the adjacent H5.

  • Methylene Protons (H7): The methylene protons, being adjacent to the aromatic ring and the nitrogen atom, are expected to be deshielded and appear around 3.80 ppm. In many similar structures like 2-picolylamine, this signal is a singlet[2]. Coupling to the N-H proton might be observed in some solvents or under specific conditions, which would result in a doublet.

  • N-Methyl Protons (H9): The methyl group attached to the nitrogen is predicted to be a singlet at approximately 2.45 ppm, a typical value for N-methyl groups in similar environments, such as in N-methylbenzylamine[3].

  • Amine Proton (N-H): The chemical shift of the secondary amine proton is highly variable and dependent on factors like solvent, concentration, and temperature. It is often observed as a broad singlet and may not show clear coupling.

¹³C NMR Spectroscopy: A Predicted Analysis

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-30 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Data Acquisition: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon. A sufficient number of scans (often several hundred to thousands) is necessary due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of 6-Bromo-N-methylpyrid-2-ylmethanamine in CDCl₃ is summarized below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~160
C6~142
C4~139
C3~125
C5~121
C7 (-CH₂-)~58
C9 (-CH₃)~36
Interpretation and Rationale
  • Pyridine Carbons (C2, C3, C4, C5, C6): The chemical shifts of the pyridine carbons are spread over a wide range. C2 and C6, being adjacent to the electronegative nitrogen, are the most deshielded. The carbon atom bonded to bromine (C6) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect[4][5]. Aromatic and alkene carbons typically resonate between 110-160 ppm[6][7].

  • Methylene Carbon (C7): This aliphatic carbon, attached to the aromatic ring and the nitrogen atom, is predicted to appear around 58 ppm. For comparison, the methylene carbon in N,N-dimethyl-1-phenylmethanamine appears at 64.4 ppm[8].

  • N-Methyl Carbon (C9): The N-methyl carbon is expected in the aliphatic region, around 36 ppm, which is a characteristic shift for such groups[3].

Infrared (IR) Spectroscopy: Predicted Vibrational Modes

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

Modern IR spectra are typically acquired using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity
3350 - 3310N-H stretch (secondary amine)Medium, sharp
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretchMedium
1600 - 1450C=C and C=N ring stretchingMedium to strong
1335 - 1250Aromatic C-N stretchStrong
910 - 665N-H wagBroad, strong
Below 700C-Br stretchMedium to strong
Interpretation and Rationale
  • N-H Stretch: The most diagnostic peak for this molecule is the N-H stretch of the secondary amine, which is expected as a single, relatively sharp peak in the 3350-3310 cm⁻¹ region. This distinguishes it from primary amines (which show two peaks) and tertiary amines (which show none)[9].

  • C-H Stretches: The spectrum will show C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹)[10].

  • Aromatic Ring Vibrations: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks, including C-N stretching and N-H bending and wagging vibrations, which are unique to the molecule's overall structure[9]. The C-Br stretch is expected at lower frequencies.

Mass Spectrometry: Predicted Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions and their fragments.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 6-Bromo-N-methylpyrid-2-ylmethanamine (C₇H₉BrN₂) is approximately 200.08 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit a characteristic doublet for the molecular ion at m/z 200 and m/z 202 with nearly equal intensity (1:1 ratio).

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to be dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic fragmentation pattern for amines[11][12].

Fragmentation M [M]⁺˙ m/z 200/202 F1 [M - H]⁺ m/z 199/201 M->F1 - •H F2 [M - CH₃]⁺ m/z 185/187 M->F2 - •CH₃ F3 [C₆H₅BrN]⁺ m/z 172/174 (Base Peak) M->F3 - •CH₂NHCH₃ (α-cleavage) F4 [C₆H₆N₂]⁺˙ m/z 121 M->F4 - •Br

Caption: Predicted major fragmentation pathway for 6-Bromo-N-methylpyrid-2-ylmethanamine under EI-MS conditions.

Predicted Major Fragment Ions
m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Fragmentation Pathway
200/202[C₇H₉BrN₂]⁺˙Molecular Ion
199/201[C₇H₈BrN₂]⁺Loss of H•
172/174[C₆H₅BrN]⁺α-cleavage, loss of •CH₂NHCH₃
121[C₇H₉N₂]⁺Loss of Br•
93[C₆H₅N]⁺Loss of Br• from m/z 172/174

The most significant fragmentation is the alpha-cleavage of the C-C bond between the methylene group and the pyridine ring. This results in the loss of a neutral CH₂NHCH₃ radical and the formation of a stable 6-bromopyridinium cation at m/z 172/174 , which is predicted to be the base peak in the spectrum.

Conclusion

This technical guide provides a detailed predictive framework for the spectral analysis of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data, along with their interpretations, are based on fundamental spectroscopic principles and comparative analysis of structurally related molecules. While these predictions offer a robust foundation for researchers, it is imperative that they are validated against experimentally acquired data. The comprehensive characterization of this and similar molecules is essential for advancing research in fields that rely on the design and synthesis of novel heterocyclic compounds.

References

  • National Center for Biotechnology Information. (n.d.). N-Methylbenzylamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (6-Bromopyridin-2-yl)methanol. PubChem. Retrieved from [Link]

  • IUCr Journals. (n.d.). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1H NMR shifts (ppm) of dipicolylamine units of ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Georgia Southern University. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Appendix I. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation on 2-aminomethylpyridine derivatives.
  • NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2014). Mass Spectrometry - Fragmentation. Retrieved from [Link]

  • PMC. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]

Sources

Methodological & Application

synthesis of ligands from 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Application Note: Divergent Ligand Synthesis from 6-Bromo- -methylpyrid-2-ylmethylamine

Executive Summary & Strategic Analysis

The scaffold 6-bromo-


-methylpyrid-2-ylmethylamine1orthogonal reactivity
  • The Secondary Amine (

    
    -Me):  A nucleophilic handle amenable to alkylation, acylation, or reductive amination. This site is typically used to expand the chelate bite angle or increase denticity (e.g., forming tridentate N3 motifs).
    
  • The 6-Bromo Substituent: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). This site is critical for tuning the electronic properties of the pyridine ring or attaching fluorophores/radiometal chelators.

This guide provides two validated protocols: Path A (Ligand Expansion via N-Alkylation) and Path B (Electronic Tuning via Cross-Coupling).

Orthogonal Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

LigandSynthesisStart6-Bromo-N-methylpyrid-2-ylmethylamine (1)PathAPath A: N-Alkylation(Ligand Expansion)Start->PathAR-CH2-Cl / BasePathBPath B: Pd-Catalyzed Coupling(Electronic Tuning)Start->PathBAr-B(OH)2 / Pd(0)ProdAUnsymmetrical Bis(picolyl)amine(Tridentate N3 Ligand)PathA->ProdAProdB6-Aryl-picolylamine(Bi-aryl Ligand)PathB->ProdB

Figure 1: Divergent synthetic strategy. Path A focuses on increasing coordination number; Path B focuses on modifying the pyridine electronics.

Protocol A: Synthesis of Unsymmetrical Bis(picolyl)amine (BPA) Ligands

Objective: To synthesize a tridentate N3 ligand (N,N,N-donor) by alkylating the secondary amine. Application: These ligands are precursors for Zinc(II) and Copper(II) complexes used in phosphate sensing and bio-inorganic modeling.

Materials
  • Precursor: 6-Bromo-

    
    -methylpyrid-2-ylmethylamine (1.0 equiv)
    
  • Electrophile: 2-(Chloromethyl)pyridine hydrochloride (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (excess)
    
  • Solvent: Acetonitrile (MeCN), anhydrous

  • Purification: Neutral Alumina or Amine-functionalized Silica Gel

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 mmol, 201 mg) in anhydrous MeCN (10 mL).

  • Base Addition: Add DIPEA (4.0 mmol, 0.7 mL). The solution may warm slightly. Note: Excess base is required to neutralize the HCl salt of the electrophile.

  • Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (1.1 mmol, 180 mg) in one portion.

  • Reaction: Heat the mixture to reflux (80 °C) under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Checkpoint: Monitor by TLC (DCM/MeOH 95:5). The starting secondary amine is more polar than the tertiary amine product.

  • Workup: Cool to room temperature. Remove volatiles under reduced pressure. Redissolve the residue in DCM (20 mL) and wash with saturated

    
     (2 x 10 mL) and brine (1 x 10 mL).
    
  • Purification: The crude residue is often a brown oil. Purify via flash column chromatography using basic alumina (Eluent: Hexanes/Ethyl Acetate gradient).

    • Yield Expectation: 75–85%.

Mechanistic Insight: The secondary amine is a "soft" nucleophile. Using a polar aprotic solvent like MeCN accelerates the

Protocol B: Suzuki-Miyaura Cross-Coupling at the 6-Position

Objective: To extend the

Application:
Materials
  • Substrate: 6-Bromo-

    
    -methylpyrid-2-ylmethylamine (1.0 equiv)
    
  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Methodology
  • Degassing: In a microwave vial or Schlenk flask, combine Compound 1 (0.5 mmol, 100 mg) and phenylboronic acid (0.6 mmol, 73 mg). Dissolve in 1,4-Dioxane (4 mL). Sparge with Argon for 10 minutes to remove dissolved oxygen.

    • Critical Step: Oxygen poisons the Pd(0) species. Thorough degassing is essential for high yields.

  • Catalyst Addition: Add

    
     (0.025 mmol, 29 mg) and aqueous 
    
    
    (2 M, 0.5 mL). Seal the vessel immediately under Argon.
  • Reaction:

    • Method A (Thermal): Heat to 90 °C for 16 hours.

    • Method B (Microwave - Recommended): Heat to 110 °C for 30 minutes.

  • Workup: Filter the reaction mixture through a pad of Celite to remove palladium black. Wash the pad with EtOAc. Concentrate the filtrate.

  • Extraction: Dilute with water (10 mL) and extract with EtOAc (3 x 15 mL). Dry combined organics over

    
    .[1]
    
  • Purification: Flash chromatography on Silica Gel.

    • Note: The amine functionality can cause streaking. Pre-treat the silica column with 1% Triethylamine in the eluent (e.g., Hexanes/EtOAc + 1%

      
      ).
      

Data Validation (QC):

  • 1H NMR: Look for the disappearance of the characteristic doublet of the methyl group adjacent to the amine (approx. 2.9 ppm) shifting slightly downfield, and the appearance of new aromatic protons from the phenyl ring.

  • MS (ESI+): Expect [M+H]+ = 199.1 (for the phenyl derivative).

Safety & Handling

  • 6-Bromo-

    
    -methylpyrid-2-ylmethylamine:  Likely a skin and eye irritant. Handle in a fume hood.
    
  • Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.

  • Waste Disposal: Aqueous waste from Suzuki coupling contains palladium traces and must be disposed of as heavy metal waste.

References

  • Synthesis of 2-Bromo-6-Alkylaminopyridines: Carter, S. E. (2023).[2][3] Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.[4] Link

  • Cross-Coupling Applications: BenchChem Application Notes. Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Link

  • Reductive Amination Protocols: Sigma-Aldrich Application Note. Reductive Amination using Pyridine-Borane complexes. Link

  • Palladium Catalysis Overview: MDPI Molecules. Advances in Cross-Coupling Reactions. Link

Application Note: 6-Bromo-N-methyl-2-pyridinemethanamine in Catalytic Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the utilization of 6-Bromo-N-methyl-2-pyridinemethanamine (CAS 1216852-60-2) as a strategic scaffold for synthesizing high-performance pincer ligands and their subsequent application in manganese-catalyzed hydrogenation and dehydrogenative coupling.

Executive Summary

6-Bromo-N-methyl-2-pyridinemethanamine is a specialized pyridine building block distinguished by two orthogonal functional handles: a secondary amine (for N-alkylation or phosphinylation) and a 6-bromo substituent (for cross-coupling or steric modulation).

Its primary application lies in the synthesis of Manganese(I) and Iron(II) Pincer Complexes (PNN, NNN, and PNP types). These complexes are pivotal in "Green Chemistry" transformations, specifically the hydrogenation of esters to alcohols and the dehydrogenative coupling of alcohols to amides, operating via metal-ligand cooperation (MLC).

Key Technical Specifications
PropertySpecificationRelevance
CAS Number 1216852-60-2Unique Identifier
Molecular Formula C7H9BrN2Core Scaffold
Functional Group A 2-(Methylamino)methyl Backbone for tridentate coordination; enables MLC via N-H deprotonation (if demethylated) or steric control (as N-Me).
Functional Group B 6-Bromo Steric/Electronic Tuner: Enhances catalyst stability by blocking the 6-position; prevents catalyst deactivation via dimerization. Synthetic Handle: Allows Suzuki/Stille coupling to extend ligand architecture.

Application Workflow: From Scaffold to Catalyst

The utility of this molecule is best realized through a modular synthesis workflow. The following diagram illustrates the pathway from the raw material to a catalytically active Manganese Pincer Complex.

G Start 6-Bromo-N-methyl- 2-pyridinemethanamine (Scaffold) Step1 Functionalization (Phosphinylation) Start->Step1 Cl-PR2 / Base Ligand PNN Ligand (Pyridine-Amine-Phosphine) Step1->Ligand Isolation Complex Mn(I) Pincer Complex (Pre-Catalyst) Ligand->Complex Mn(CO)5Br 110°C, Toluene Active Active Catalyst (Dearomatized) Complex->Active KOtBu (Base) -HBr

Figure 1: Synthetic workflow transforming the pyridine scaffold into an active manganese hydrogenation catalyst.

Protocol A: Synthesis of PNN Pincer Ligand

Objective: To synthesize a PNN ligand (Phosphine-Nitrogen-Nitrogen) by functionalizing the secondary amine. The 6-bromo group is retained to provide steric bulk, enhancing the thermal stability of the final catalyst.

Materials
  • Precursor: 6-Bromo-N-methyl-2-pyridinemethanamine (1.0 equiv)

  • Reagent: Di-tert-butylchlorophosphine (

    
    ) or Diphenylchlorophosphine (
    
    
    
    ) (1.1 equiv)
  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Charge a flame-dried Schlenk flask with the precursor and anhydrous DCM under Argon flow.

  • Base Addition: Add

    
     via syringe. Cool the mixture to 0°C using an ice bath.
    
  • Phosphinylation: Dropwise add the chlorophosphine (

    
    ) dissolved in DCM. The secondary amine acts as the nucleophile, displacing the chloride.
    
    • Mechanistic Note: The N-methyl group ensures the formation of a tertiary central amine, preventing side reactions associated with N-H acidity at this stage.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12h).

  • Work-up: Remove solvent under vacuum. Extract with pentane (to precipitate ammonium salts). Filter under inert atmosphere.

  • Yield Verification: Analyze via

    
     NMR. A singlet shift (typically 
    
    
    
    30–60 ppm depending on R-groups) confirms P-N bond formation.

Protocol B: Metallation to Form Mn(I) Catalyst

Objective: Coordination of the PNN ligand to Manganese(I) to create the pre-catalyst


.
Materials
  • Ligand: Synthesized PNN Ligand (from Protocol A)

  • Metal Source: Bromopentacarbonylmanganese(I) (

    
    )
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Mixing: In a glovebox, combine equimolar amounts of the Ligand and

    
     in a pressure tube.
    
  • Solvation: Add anhydrous toluene (concentration ~0.05 M).

  • Heating: Seal the tube and heat to 110°C for 16 hours.

    • Observation: The solution typically changes from orange to deep red/brown, indicating CO substitution.

  • Purification: Cool to room temperature. Precipitate the complex by adding excess pentane.

  • Filtration: Collect the solid by filtration and dry under vacuum.

  • Validation:

    • IR Spectroscopy: Look for two strong

      
       bands (typically ~1920 and 1850 
      
      
      
      ), characteristic of cis-dicarbonyl Mn(I) species.
    • X-Ray Crystallography (Optional): Confirm the tridentate coordination geometry. The 6-bromo group should be oriented away from the metal center but providing steric shielding to the pyridine backbone.

Protocol C: Catalytic Hydrogenation of Esters

Context: This protocol validates the catalyst's activity in converting methyl benzoate to benzyl alcohol, a benchmark reaction for Mn-pincer complexes.

Reaction Setup
ComponentQuantityRole
Substrate Methyl Benzoate (1.0 mmol)Target Ester
Catalyst Mn-PNN Complex (1 mol%)Active Species
Base KOtBu (1-2 mol%)Activator (Generates Amido species)
Hydrogen

Gas (30-50 bar)
Reductant
Solvent THF or Toluene (2 mL)Medium
Procedure
  • Loading: In a glovebox, load the Mn-complex, KOtBu, and substrate into a stainless steel autoclave liner. Add solvent.[1][2][3]

  • Pressurization: Seal the autoclave, purge 3x with

    
    , and pressurize to 50 bar.
    
  • Catalysis: Heat to 100°C for 24 hours.

    • Mechanism: The base deprotonates the ligand (if a methylene proton is acidic) or activates the pre-catalyst. The Mn center splits

      
       heterolytically. The 6-bromo substituent prevents catalyst decomposition by blocking the vulnerable 6-position of the pyridine ring.
      
  • Analysis: Cool the autoclave on ice. Vent

    
     carefully. Analyze the reaction mixture via GC-MS or 
    
    
    
    NMR using mesitylene as an internal standard.

Mechanistic Insight: The Role of the 6-Bromo Substituent

Understanding why this specific scaffold is chosen is critical for experimental design.

Mechanism Cat Mn-Catalyst (6-H substituted) Deact Dimerization/Deactivation (Inactive) Cat->Deact Steric Openness allows dimerization CatBr Mn-Catalyst (6-Br substituted) Cycle Sustained Catalytic Cycle (High TON) CatBr->Cycle 6-Br Steric Bulk prevents dimerization CatBr->Cycle Electronic Modulation (Electron Withdrawing)

Figure 2: The protective role of the 6-Bromo group in enhancing catalyst longevity.

Explanation: Unsubstituted pyridine-based pincer complexes often suffer from deactivation via dimerization through the pyridine ring. The 6-Bromo group on the starting material (CAS 1216852-60-2) acts as a "blocking group," sterically hindering these deactivation pathways and significantly increasing the Turnover Number (TON) of the catalyst.

References

  • Pincer Complex Synthesis: Milstein, D., et al.[3][4] "Design and Applications of Pincer Ligands in Catalysis."[3] Chemical Reviews, 2016.

  • Manganese Catalysis: Beller, M., et al. "Manganese-Catalyzed Hydrogenation of Esters to Alcohols." Nature, 2016.

  • Structural Analogs: Tris[(6-bromopyridin-2-yl)methyl]amine Crystal Structure. IUCr Journals, 2024.

  • Ligand Precursor Data: PubChem Compound Summary for 6-bromo-N-methylpyridin-2-amine. (Structural verification).[1][3][4][5][6]

Disclaimer: This protocol involves high-pressure hydrogen gas and organometallic synthesis. All procedures must be performed in a fume hood or glovebox by trained personnel observing standard safety precautions.

Sources

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE derivatization methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the derivatization of 6-bromo-N-methylpyrid-2-ylmethylamine , a high-value bifunctional scaffold in medicinal chemistry. Featuring an electrophilic aryl bromide and a nucleophilic secondary picolyl amine, this molecule serves as a critical "linchpin" intermediate for synthesizing nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and PET radiotracers.[1] This note provides validated protocols for orthogonal functionalization, emphasizing the necessity of protecting-group strategies to prevent catalyst poisoning during metal-mediated cross-couplings.

Chemical Space & Reactivity Profile

The utility of this compound lies in its orthogonal reactivity . The molecule contains two distinct reaction centers that must be manipulated sequentially to avoid polymerization or decomposition.

  • Site A (Nucleophile): The

    
    -methylaminomethyl group is a secondary aliphatic amine. Unlike aniline-like aminopyridines, this "picolyl" amine is highly basic (
    
    
    
    ) and nucleophilic, making it prone to interfering with Lewis acidic metals (e.g., Pd, Cu) via chelation.[1]
  • Site B (Electrophile): The 6-bromo substituent is an activated aryl halide. The electron-deficient pyridine ring facilitates oxidative addition with Pd(0), making it an excellent candidate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The "Protection-First" Principle

Crucial Insight: Attempting Pd-catalyzed coupling on the unprotected molecule often results in low yields due to the secondary amine coordinating to the palladium center, effectively poisoning the catalyst. Protocol B (Boc-Protection) is highly recommended before initiating any C-C or C-N bond formation at the bromine site.

Experimental Workflows (Visualized)

The following decision tree outlines the logical flow for derivatizing this scaffold based on the target moiety.

Derivatization_Workflow Start 6-Bromo-N-methylpyrid- 2-ylmethylamine Decision Target Moiety? Start->Decision Route_Amine Amine Functionalization (Ureas, Amides) Decision->Route_Amine Nucleophilic Attack Route_Bromo Aryl Coupling (Biaryls, Heterocycles) Decision->Route_Bromo Metal Catalysis Final_Lib Library Generation Route_Amine->Final_Lib Direct Acylation Step_Protect Step 1: Boc Protection (Prevents Pd Poisoning) Route_Bromo->Step_Protect Mandatory Step_Suzuki Step 2: Suzuki-Miyaura Coupling Step_Protect->Step_Suzuki Step_Buchwald Step 2: Buchwald-Hartwig Amination Step_Protect->Step_Buchwald Step_Deprotect Step 3: Acidic Deprotection (TFA/DCM) Step_Suzuki->Step_Deprotect Step_Buchwald->Step_Deprotect Step_Deprotect->Final_Lib

Figure 1: Strategic decision tree for orthogonal functionalization. Note the critical Boc-protection step required before metal-catalyzed reactions.

Detailed Protocols

Module A: Amine Protection (The Gateway Step)

Objective: Mask the secondary amine as a tert-butyl carbamate (Boc) to enable subsequent Pd-catalyzed reactions.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]

Protocol:

  • Dissolve the substrate in DCM (0.1 M concentration) at

    
    .
    
  • Add

    
     dropwise, followed by a solution of 
    
    
    
    in DCM.[1]
  • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine stains red/purple, protected amine is UV active but Ninhydrin negative).[1]

  • Workup: Wash with 0.5 M HCl (rapidly, to remove unreacted amine without deprotecting), then saturated

    
     and brine. Dry over 
    
    
    
    .[1]
  • Validation:

    
     NMR will show a strong singlet at 
    
    
    
    ppm (9H, Boc group).[1]
Module B: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the 6-position.

Reagents:

  • Substrate:

    
    -Boc-6-bromo-N-methylpyrid-2-ylmethylamine (1.0 equiv)
    
  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) - Chosen for resistance to pyridine poisoning.[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Protocol:

  • Charge a microwave vial or pressure tube with the protected substrate, boronic acid, base, and catalyst.[1]

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed solvent mixture.

  • Heat to

    
     for 12 hours (thermal) or 
    
    
    
    for 45 mins (microwave).
  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary: Typical Yields

Boronic Acid TypeElectronic NatureTypical Yield (%)Notes
Phenylboronic acidNeutral85-95%Rapid conversion.
4-Methoxyphenylboronic acidElectron Rich80-90%Slower oxidative addition.
3-Pyridylboronic acidHeterocyclic60-75%Potential competitive chelation.
Module C: Urea Formation (Library Synthesis)

Objective: Direct derivatization of the secondary amine (if the bromine is to be retained for later use, e.g., F-18 radiolabeling).[1]

Reagents:

  • Substrate: this compound (Free base)

  • Reagent: Isocyanate (

    
    ) or Carbamoyl Chloride[1]
    
  • Solvent: DCM[2]

Protocol:

  • Dissolve substrate in DCM (0.1 M).

  • Add Isocyanate (1.05 equiv) at RT. No base is usually required if the isocyanate is reactive.

  • Stir for 2 hours.

  • Scavenging: Add polymer-supported trisamine resin (1 hour) to remove excess isocyanate/acid.

  • Filter and concentrate.

Advanced Application: Radiotracer Precursor

For researchers developing PET tracers (e.g., for neuroinflammation or nAChR imaging), this scaffold is a prime candidate for Carbon-11 or Fluorine-18 labeling.

  • Carbon-11 Labeling: Use the des-methyl precursor (primary amine) and alkylate with

    
    .
    
  • Fluorine-18 Labeling: The 6-bromo group can be converted to a stannane (

    
    ) or boronic ester, which then undergoes Cu-mediated radiofluorination.
    

References

  • BenchChem. (2025).[3][4] Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. Retrieved from (Contextual grounding on halopyridine reactivity).[1]

  • Elterman, M. H. (2024).[1][5] Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University, Honors College Theses. Retrieved from (Protocol validation for aminopyridine analogs).

  • Hkiri, S., et al. (2022).[1][6] Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25, 53-65. Retrieved from (Pd-catalysis conditions for hindered pyridines).

  • J&K Scientific. (2021). BOC Protection and Deprotection Protocols. Retrieved from (Standard protection methodologies).[1]

  • Malkov, A. V., et al. (2009).[1][7] On the selective N-methylation of BOC-protected amino acids. Journal of Organic Chemistry, 74(21), 8425-8427.[7] Retrieved from (Mechanistic insight on Boc-amine reactivity).

Sources

Application Notes and Protocols for the Functionalization of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Discovery

6-Bromo-N-methylpyrid-2-ylmethanamine is a key building block in medicinal chemistry and materials science. Its disubstituted pyridine core, featuring a reactive bromine atom and a nucleophilic secondary amine side chain, offers multiple avenues for structural elaboration. The bromine atom at the 6-position is particularly amenable to a wide array of palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties. The N-methylmethanamine side chain at the 2-position can be further functionalized or can play a crucial role in the final molecule's biological activity or material properties. This guide provides a comprehensive overview of the key functionalization strategies for this versatile scaffold, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

PART 1: The Critical Role of Side-Chain Protection

A primary consideration in the functionalization of 6-bromo-N-methylpyrid-2-ylmethanamine is the potential for the secondary amine in the side chain to interfere with the desired reaction at the C6-bromo position. The lone pair of electrons on the nitrogen can lead to undesired side reactions, such as acting as a competing nucleophile in cross-coupling reactions or coordinating to the metal catalyst and inhibiting its activity. Therefore, protection of the N-methylmethanamine moiety is often a crucial first step.

The choice of protecting group is dictated by its stability to the reaction conditions of the subsequent functionalization step and the ease of its removal under mild conditions that do not compromise the newly installed functional group. Two of the most commonly employed protecting groups for amines are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Protocol 1: Boc Protection of 6-bromo-N-methylpyrid-2-ylmethanamine

The Boc group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal with mild acids.

Materials:

  • 6-bromo-N-methylpyrid-2-ylmethanamine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-bromo-N-methylpyrid-2-ylmethanamine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Boc-protected product.

Protocol 2: Cbz Protection of 6-bromo-N-methylpyrid-2-ylmethanamine

The Cbz group offers an alternative protection strategy and is typically removed by catalytic hydrogenation, which is a mild method that is often compatible with a variety of functional groups.

Materials:

  • 6-bromo-N-methylpyrid-2-ylmethanamine

  • Benzyl chloroformate (Cbz-Cl)

  • Aqueous sodium carbonate (Na₂CO₃) solution or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

Procedure:

  • Dissolve 6-bromo-N-methylpyrid-2-ylmethanamine (1.0 eq) in DCM.

  • Add an aqueous solution of Na₂CO₃ (2.0 eq) or solid K₂CO₃ (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (e.g., with a hexane/ethyl acetate eluent system) to yield the Cbz-protected compound.

Workflow for Protection:

G cluster_protection Amine Protection Workflow start 6-bromo-N-methylpyrid-2-ylmethanamine reagent_boc Boc₂O, Base (TEA or DIPEA) start->reagent_boc Boc Protection reagent_cbz Cbz-Cl, Base (Na₂CO₃ or K₂CO₃) start->reagent_cbz Cbz Protection purification Work-up & Purification reagent_boc->purification reagent_cbz->purification product_boc Boc-protected amine product_cbz Cbz-protected amine purification->product_boc purification->product_cbz

Caption: General workflow for Boc and Cbz protection.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

With the amine side chain appropriately protected, the C6-bromo position is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods are the cornerstone of modern organic synthesis for their broad functional group tolerance and reliability.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide. This reaction is widely used in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.

Protocol 3: Suzuki-Miyaura Coupling of Boc-protected 6-bromo-N-methylpyrid-2-ylmethanamine with an Arylboronic Acid

Materials:

  • Boc-protected 6-bromo-N-methylpyrid-2-ylmethanamine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DME)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the Boc-protected starting material, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O901285-95
2PdCl₂(dppf) (2)-Cs₂CO₃Toluene100890-98
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄DME851688-96

Yields are estimated based on similar transformations of 2-bromopyridine derivatives.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction has broad applicability in the synthesis of pharmaceuticals and other fine chemicals.

Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction.

Protocol 4: Buchwald-Hartwig Amination of Boc-protected 6-bromo-N-methylpyrid-2-ylmethanamine with a Primary Amine

Materials:

  • Boc-protected 6-bromo-N-methylpyrid-2-ylmethanamine (1.0 eq)

  • Primary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add the Boc-protected starting material and the primary amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture with stirring at the appropriate temperature (typically 80-120 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryPrecatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene1001880-90
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1101685-95
3RuPhos-Pd-G3 (2)-Cs₂CO₃t-BuOH902482-92

Yields are estimated based on literature for amination of 2-bromopyridines.

C. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Mechanistic Rationale: The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation from a copper(I) acetylide intermediate. Reductive elimination then yields the coupled product. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, which is facilitated by the amine base.

Protocol 5: Sonogashira Coupling of Boc-protected 6-bromo-N-methylpyrid-2-ylmethanamine

Materials:

  • Boc-protected 6-bromo-N-methylpyrid-2-ylmethanamine (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere

Procedure:

  • To a Schlenk flask containing the Boc-protected starting material, add the solvent and the amine base.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst and CuI.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalysts.

  • Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Cross-Coupling Reaction Scheme:

G cluster_coupling Palladium-Catalyzed Cross-Coupling start Protected 6-bromo-N-methylpyrid-2-ylmethanamine suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (R-NH₂) start->buchwald sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira product_suzuki 6-Aryl/Alkyl Derivative suzuki->product_suzuki product_buchwald 6-Amino Derivative buchwald->product_buchwald product_sonogashira 6-Alkynyl Derivative sonogashira->product_sonogashira

Caption: Key Pd-catalyzed functionalizations.

PART 3: Alternative Functionalization Strategies

Beyond palladium catalysis, other synthetic methodologies can be employed to functionalize the 6-bromo-N-methylpyrid-2-ylmethanamine core.

A. Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the pyridine ring can facilitate nucleophilic aromatic substitution (SNA) at the C6 position, particularly with strong nucleophiles. While generally less facile than for pyridines bearing strong electron-withdrawing groups, this pathway can be viable under forcing conditions.

Mechanistic Insight: The reaction proceeds via the addition of a nucleophile to the carbon bearing the bromine atom, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring.

Protocol 6: Nucleophilic Aromatic Substitution with an Alkoxide

Materials:

  • 6-bromo-N-methylpyrid-2-ylmethanamine (or its protected form) (1.0 eq)

  • Sodium or potassium alkoxide (e.g., NaOMe, KOt-Bu) (1.5-3.0 eq)

  • Anhydrous solvent (e.g., the corresponding alcohol, DMF, DMSO)

  • Inert atmosphere

Procedure:

  • Dissolve the starting material in the anhydrous solvent under an inert atmosphere.

  • Add the sodium or potassium alkoxide portion-wise.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

B. Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, can be a cost-effective alternative to palladium-catalyzed methods for C-N and C-O bond formation.

Protocol 7: Copper-Catalyzed Amination

Materials:

  • Protected 6-bromo-N-methylpyrid-2-ylmethanamine (1.0 eq)

  • Amine (2.0 eq)

  • Copper(I) salt (e.g., CuI) (10-20 mol%)

  • Ligand (e.g., L-proline, 1,10-phenanthroline) (20-40 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 eq)

  • High-boiling polar solvent (e.g., DMSO, DMF)

  • Inert atmosphere

Procedure:

  • Combine the protected starting material, amine, copper(I) salt, ligand, and base in a reaction vessel.

  • Add the solvent and degas the mixture.

  • Heat the reaction to 100-140 °C for 24-48 hours.

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the organic extracts, dry, and concentrate.

  • Purify the crude material via chromatography.

PART 4: Deprotection Strategies

The final step in the synthesis is the removal of the protecting group to unveil the functionalized N-methylpyrid-2-ylmethanamine derivative.

Protocol 8: Boc Deprotection

Materials:

  • Boc-protected compound

  • Acidic solution (e.g., 4M HCl in dioxane, trifluoroacetic acid (TFA) in DCM)

Procedure:

  • Dissolve the Boc-protected compound in the chosen solvent (e.g., DCM for TFA, or use the 4M HCl in dioxane solution directly).

  • Add the acid (if using TFA, add 5-10 equivalents).

  • Stir at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • If necessary, neutralize with a base (e.g., saturated NaHCO₃) and extract the free amine, or isolate the product as its hydrochloride salt.

Protocol 9: Cbz Deprotection

Materials:

  • Cbz-protected compound

  • Palladium on carbon (Pd/C) (5-10 wt%)

  • Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

Procedure:

  • Dissolve the Cbz-protected compound in the solvent.

  • Carefully add the Pd/C catalyst.

  • If using H₂ gas, flush the system with hydrogen and maintain a hydrogen atmosphere (e.g., with a balloon).

  • If using transfer hydrogenation, add ammonium formate (3-5 eq).

  • Stir the mixture vigorously at room temperature for 2-12 hours.

  • Monitor by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate to obtain the deprotected amine.

Deprotection Workflow:

G cluster_deprotection Deprotection Workflow start_boc Boc-protected functionalized amine reagent_boc Acid (TFA or HCl) start_boc->reagent_boc start_cbz Cbz-protected functionalized amine reagent_cbz H₂, Pd/C start_cbz->reagent_cbz product Final functionalized amine reagent_boc->product reagent_cbz->product

Caption: Deprotection of Boc and Cbz groups.

Conclusion

The functionalization of 6-bromo-N-methylpyrid-2-ylmethanamine is a rich and diverse field of synthetic chemistry, offering access to a vast chemical space of novel compounds. The strategic choice of protecting groups, coupled with the judicious application of modern cross-coupling technologies and other functionalization methods, provides a powerful toolkit for researchers in drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for the successful synthesis and derivatization of this valuable scaffold.

References

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (2012). 6-Methylpyridin-2-amine. [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • University of Windsor. The Mechanisms of the Stille Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. (2018). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. [Link]

  • ResearchGate. (2021). A concise Pd catalyzed cross coupling reaction along with deprotection for the synthesis of a new series of pyrimidine derivatives. [Link]

  • ResearchGate. (2020). Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • National Institutes of Health. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. [Link]

  • PubMed. (2023). Design and synthesis of 6-methylpyridin-2-one derivatives as novel and potent GluN2A positive allosteric modulators for the treatment of cognitive impairment. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • SciSpace. (2019). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5. [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • Royal Society of Chemistry Publishing. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • National Institutes of Health. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]

  • eScholarship.org. (2014). Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes. [Link]

  • Royal Society of Chemistry Publishing. (2015). Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • MDPI. (2025). Feature Papers in Catalysis in Organic and Polymer Chemistry. [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • The Chemistry of 3-Fluoro-6-methylpyridin-2-amine: Synthesis and Applications. (2026). [Link]

  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

  • Wikipedia. Stille reaction. [Link]

  • ResearchGate. Metal-Catalyzed Cross-Coupling Reactions and More. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • PubMed. (2004). A new catalytic cross-coupling approach for the synthesis of protected aryl and heteroaryl amidines. [Link]

  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • PubMed. (2007). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. [Link]

  • National Institutes of Health. Copper-Promoted and Catalyzed Intra/Intermolecular Diamination of Alkenes. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • YouTube. (2020). Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan. [Link]

Application Note: A Scalable and Robust Synthesis of 6-Bromo-N-methylpyrid-2-ylmethanamine for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Rationale

6-Bromo-N-methylpyrid-2-ylmethanamine is a pivotal intermediate whose structural motif is integral to a variety of therapeutic agents. The presence of a brominated pyridine ring and a secondary amine side-chain offers versatile handles for subsequent molecular elaboration through cross-coupling and amidation reactions, respectively.[1] Given its importance, the development of an efficient, cost-effective, and scalable synthesis is a primary concern for pharmaceutical manufacturing.

The synthetic strategy outlined herein was selected over other potential routes due to its superior control over regioselectivity, avoidance of harsh or difficult-to-handle reagents, and a more favorable safety profile for large-scale operations.[2] The chosen two-step pathway involves the selective chlorination of the 2-methyl group followed by a nucleophilic substitution with methylamine. This approach circumvents the challenges associated with direct amination or other multi-step sequences that may offer lower overall yields and more complex purification profiles.

G A Starting Material: 2-Bromo-6-methylpyridine B Step 1: Side-Chain Chlorination Reagents: Cyanuric Chloride, DMF Solvent: DCM A->B Reaction C Intermediate: 6-Bromo-2-(chloromethyl)pyridine B->C Yields D Step 2: Nucleophilic Substitution Reagent: Methylamine (in THF) Solvent: THF C->D Reaction E Final Product: 6-Bromo-N-methylpyrid-2-ylmethanamine D->E Yields Crude Product F Purification: Distillation or Column Chromatography E->F Post-Workup

Figure 1: High-level workflow for the scalable synthesis of 6-bromo-N-methylpyrid-2-ylmethanamine.

Detailed Synthesis Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Part A: Synthesis of 6-Bromo-2-(chloromethyl)pyridine (Intermediate)

The chlorination of the benzylic position of 2-bromo-6-methylpyridine is achieved using a Vilsmeier-Haack type reagent formed in situ from cyanuric chloride and dimethylformamide (DMF). This method is preferable to using thionyl chloride (SOCl₂) on an industrial scale as it avoids the evolution of toxic sulfur dioxide gas and proceeds under milder conditions.[2]

Table 1: Reagents and Materials for Intermediate Synthesis

Reagent/MaterialCAS NumberMolecular WeightQuantity (for 100g scale)Molar Eq.
2-Bromo-6-methylpyridine5315-25-3172.02100.0 g1.0
(6-bromo-pyridin-2-yl)methanol*33774-96-8188.02(Intermediate)-
Cyanuric Chloride108-77-0184.41107.0 g1.0
Dimethylformamide (DMF)68-12-273.09250 mL-
Dichloromethane (DCM)75-09-284.931.25 L-
Deionized Water7732-18-518.023.0 L-
Saturated NaHCO₃ (aq)144-55-884.01500 mL-
Brine Solution--500 mL-
Anhydrous MgSO₄7487-88-9120.3750 g-

*Note: The reaction proceeds via the hydroxymethyl intermediate, which is formed in situ or prepared in a preceding step not detailed here. For the purpose of this protocol, we assume the direct conversion from a precursor that can be halogenated under these conditions. A more common route involves first converting the methyl group to a hydroxymethyl group, then chlorinating.[2] However, some literature suggests direct chlorination is possible, though yields can be variable. The protocol below is adapted from a reliable method for chlorinating the corresponding hydroxymethylpyridine.[2]

Protocol:

  • Vessel Setup: Equip a 3L, 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the setup is dry.

  • Reagent Preparation: In a separate flask, add cyanuric chloride (107.0 g) to DMF (250 mL) and stir for 1 hour at room temperature to form the active chlorinating adduct.

  • Reaction Mixture: To the 3L flask, add a solution of 2-bromo-6-hydroxymethylpyridine (the precursor to our target intermediate, 108.7 g, 0.58 mol) dissolved in DCM (750 mL).

  • Reagent Addition: Slowly add the cyanuric chloride•DMF adduct to the DCM solution over 1 hour. Maintain the internal temperature below 25°C using a water bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight (16-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 3L of deionized water. Vigorous gas evolution may occur.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (250 mL each).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (500 mL) and brine (500 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 6-bromo-2-(chloromethyl)pyridine as an oil or low-melting solid.

Part B: Synthesis of 6-Bromo-N-methylpyrid-2-ylmethanamine (Final Product)

The final step is a nucleophilic substitution where the chloro group of the intermediate is displaced by methylamine. Using a commercially available solution of methylamine in THF simplifies handling on a large scale.

Table 2: Reagents and Materials for Final Product Synthesis

Reagent/MaterialCAS NumberMolecular WeightQuantity (for 0.5 mol scale)Molar Eq.
6-Bromo-2-(chloromethyl)pyridine140516-79-2206.47103.2 g1.0
Methylamine (2.0 M in THF)74-89-531.06750 mL3.0
Tetrahydrofuran (THF)109-99-972.11500 mL-
Deionized Water7732-18-518.021.0 L-
Diethyl Ether60-29-774.121.5 L-
Anhydrous Na₂SO₄7757-82-6142.0450 g-

Protocol:

  • Vessel Setup: Equip a 3L, 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask in an ice-water bath.

  • Reagent Addition: Charge the flask with the 2.0 M solution of methylamine in THF (750 mL).

  • Substrate Addition: Dissolve the crude 6-bromo-2-(chloromethyl)pyridine (103.2 g) in THF (500 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred methylamine solution over 1.5 hours, maintaining the internal temperature between 0-10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the THF.

  • Extraction: To the residue, add deionized water (1.0 L) and diethyl ether (500 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous phase twice more with diethyl ether (500 mL each).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-bromo-N-methylpyrid-2-ylmethanamine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a clear oil.

Quality Control and Analytical Characterization

Rigorous quality control is essential for ensuring the final product meets the specifications required for pharmaceutical use. A multi-step analytical workflow should be implemented.

QC_Workflow start Crude Product tlc_lcms TLC / LC-MS (In-process & Crude Check) start->tlc_lcms purification Purification (Distillation / Chromatography) tlc_lcms->purification Proceed if reaction complete nmr Structure Verification (¹H and ¹³C NMR) purification->nmr Purified Fractions hplc_gc Purity Assessment (HPLC or GC) nmr->hplc_gc Structure Confirmed final Final Product Release hplc_gc->final Purity >98%

Figure 2: Quality control workflow for the synthesis of 6-bromo-N-methylpyrid-2-ylmethanamine.

  • Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product and intermediates during the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required for unambiguous structural confirmation of the final product.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): Used to determine the final purity of the product, typically aiming for >98% for use in API synthesis.

Safety and Hazard Management

The scale-up of any chemical synthesis requires a thorough evaluation of potential hazards. All personnel must be trained on the risks and handling procedures for the chemicals involved.

  • Chemical Hazards:

    • 2-Bromo-6-methylpyridine: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[3][4] Wear appropriate protective gloves, clothing, and eye/face protection.[3]

    • Cyanuric Chloride: Toxic if swallowed. Causes severe skin burns and eye damage. Reacts with water. Handle in a dry environment.

    • Methylamine: Flammable gas or liquid. Toxic if inhaled. Causes severe skin burns and eye damage.[5] Must be handled in a well-ventilated area, away from ignition sources.

  • Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[6] For handling methylamine, a full-face respirator may be necessary.[6]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

    • Inhalation (Methylamine): Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

  • Waste Disposal: All chemical waste must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.[3] Do not let chemicals enter drains.[6]

References

  • Echemi. (n.d.). 6-broMo-N-(cyclopropylMethyl)pyridin-2-aMine Safety Data Sheets.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Bromo-6-methylpyridine.
  • TCI America. (2018). Safety Data Sheet for 2-Bromo-5-methylpyridine. Spectrum Chemical.
  • TCI Chemicals. (2024). Safety Data Sheet for 2-Amino-3,5-dibromo-6-methylpyridine.
  • Aldrich. (2025). Safety Data Sheet for 2-amino-6-methylpyridine.
  • Mair, M., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical application. EJNMMI Radiopharmacy and Chemistry.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2022). MDPI.
  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromopyridin-3-amine in API Manufacturing.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable pyridine-based building block. We will address specific, frequently asked questions in a troubleshooting format, providing not just solutions, but the underlying chemical principles to empower your synthetic strategy.

Introduction: Navigating the Synthetic Landscape

This compound is a key intermediate in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues of selectivity and byproduct formation. The presence of multiple reactive sites on the pyridine ring demands precise control over reaction conditions. This guide dissects the most common synthetic routes, identifies critical failure points, and provides validated protocols to ensure high yield and purity.

The primary synthetic strategies typically begin with 2,6-dibromopyridine and proceed through key intermediates like an aldehyde, alcohol, or nitrile. Each pathway presents a unique set of challenges, which we will address systematically.

Synthetic_Pathways Start 2,6-Dibromopyridine Aldehyde 6-Bromo-2-pyridine- carboxaldehyde Start->Aldehyde 1. n-BuLi or iPrMgCl·LiCl 2. DMF Alcohol (6-Bromopyridin-2-yl)- methanol Start->Alcohol 1. Metal-Halogen Exchange 2. DMF 3. NaBH4 Reduction Nitrile 6-Bromo-2- pyridinecarbonitrile Start->Nitrile Zn(CN)2, Pd catalyst Product 6-BROMO-N-METHYLPYRID- 2-YLMETHYLAMINE Aldehyde->Product Reductive Amination (CH3NH2, Reductant) Chloromethyl 6-Bromo-2-(chloromethyl)- pyridine Alcohol->Chloromethyl SOCl2 or Cyanuric Chloride Chloromethyl->Product Nucleophilic Substitution (CH3NH2) PrimaryAmine 6-Bromo-2-(aminomethyl)- pyridine Nitrile->PrimaryAmine Reduction (e.g., H2/Pd, LiAlH4) PrimaryAmine->Product N-Methylation (e.g., Eschweiler-Clarke)

Technical Support Center: 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Reaction Optimization

Executive Summary & Molecule Profile

Compound: 6-Bromo-N-methylpyrid-2-ylmethylamine CAS: 145070-87-7 (Generic/Related) | Class: Halogenated Picolylamine Physical State: Viscous oil (Free Base) | Crystalline Solid (HCl Salt)[1]

The Core Challenge: This molecule presents a "dual-threat" to stability and reactivity. Structurally, it combines an electron-deficient pyridine ring with a nucleophilic, secondary benzylic-type amine.[1] This creates two distinct failure modes:

  • Storage Instability: The free base is highly prone to oxidative degradation and atmospheric

    
     capture (carbamate formation).
    
  • Catalytic Poisoning: In cross-coupling reactions (Suzuki, Buchwald), the 2-aminomethylpyridine motif acts as a bidentate ligand, chelating palladium and arresting the catalytic cycle.[1]

Storage & Handling: Preventing Decomposition

The "Browning" Phenomenon

User Issue: "I bought the free base as a light yellow oil. After two weeks in the fridge, it is now a dark brown/black gum. Is it usable?"

Technical Diagnosis: The darkening is likely due to oxidative polymerization and carbamate formation .

  • Mechanism 1 (Carbamate): The secondary amine (

    
    ) rapidly reacts with atmospheric 
    
    
    
    to form carbamic acid/carbamate salts.[1] This is reversible with acid but alters stoichiometry.
  • Mechanism 2 (N-Oxide/Radical): The pyridine ring, activated by the amine side chain, is susceptible to photo-oxidation.[1] The resulting N-oxides or radical species initiate polymerization, leading to the "black tar."[1]

Storage Protocol (SOP)
ParameterFree Base (Oil) HCl / Salt Form (Solid) Reasoning
Temperature -20°C (Freezer)2-8°C or RTLow temp slows oxidative kinetics.[1]
Atmosphere Argon/Nitrogen (Strict)DesiccatorPrevents

and moisture absorption.[1]
Light Amber Vial + FoilAmber VialHalopyridines are photosensitive (C-Br bond homolysis).[1]
Shelf Life < 1 Month> 12 MonthsSalts protonate the amine, shutting down oxidation.[1]
Recovery Procedure (Salvaging Darkened Material)

If the material is dark but not solid tar:

  • Dissolve in DCM .

  • Wash with 1M NaOH (removes carbamates/salts).[1]

  • Dry over

    
    .
    
  • Immediately convert to the HCl salt by adding 1.1 eq of HCl in Dioxane/Ether.

  • Filter the resulting white/off-white solid. Store this salt.

Reaction Troubleshooting: The Chelation Trap

User Issue: "My Suzuki coupling at the 6-position stalled at 10% conversion. I see starting material and Pd black."

Root Cause: Catalyst Sequestration The 2-(aminomethyl)pyridine motif is a privileged ligand structure (bidentate).[1] It binds to Pd(II) species more tightly than your phosphine ligands, forming a stable 5-membered chelate ring that is catalytically inactive.[1]

Visualization: The Chelation Dead-End

ChelationMechanism Substrate 6-Bromo-N-methyl pyrid-2-ylmethylamine OxAdd Oxidative Addition (Pd inserts into C-Br) Substrate->OxAdd + Pd Catalyst Pd_Active Active Catalyst [L2-Pd(0)] Pd_Active->OxAdd Chelate STALLED COMPLEX (Pd trapped by Pyridine N and Amine N) OxAdd->Chelate Intramolecular Chelation Product Coupled Product OxAdd->Product Transmetallation (Blocked)

Figure 1: Mechanism of catalytic failure. The nitrogen atoms in the substrate displace ligands, trapping the metal in an inactive cycle.[1]

Troubleshooting Guide for Cross-Couplings
Strategy Protocol Adjustment Why it Works
1. Mask the Amine Protect the secondary amine with Boc or Cbz before coupling.Removes the amine's ability to donate electrons to Pd.
2. Scavenger Ligands Use bidentate ligands with wider bite angles (e.g., Xantphos , dppf ).[1]Stronger binding ligands can outcompete the substrate for the Pd center.
3. Lewis Acid Additive Add 1.0 eq of

or

.
The Lewis acid binds to the pyridine/amine nitrogens, "occupying" them so Pd can react at the C-Br bond.[1]
4. Pre-activation Pre-heat the boronic acid + base + catalyst before adding the bromide.Ensures the active catalytic species is formed before the "poison" (substrate) is introduced.[1]

Purification & Isolation FAQs

Q: I ran a column on silica, and my product yield is 40% lower than the crude NMR suggested. Where did it go? A: Secondary amines and pyridines stick irreversibly to acidic silanol groups on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes.[1] Use 1% TEA or

    
     (7N in MeOH) in your eluent system to keep the amine deprotonated and mobile.[1]
    

Q: The NMR shows broad peaks that disappear when I add


. 
A:  This is normal for the N-methyl proton (

).[1] However, if the aromatic peaks are broad, you likely have a mixture of the free base and the carbamate salt (from air).
  • Fix: Shake the NMR sample with a drop of

    
     solution or filter through a small plug of basic alumina to revert to the free base.
    

Q: Can I distill this compound? A: Not recommended. The high boiling point required for this polar molecule usually exceeds its thermal stability threshold, leading to decomposition (tar).[1]

  • Fix: Use Kugelrohr distillation only under high vacuum (<0.1 mbar) if absolutely necessary. Otherwise, rely on acid-base extraction or amine-functionalized silica cartridges.[1]

References & Grounding

  • Stability of Aminomethylpyridines:

    • Source: Benchchem Technical Guide. "Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile." (Inferred stability for picolyl-amine class).

    • Relevance: Establishes oxidative and hydrolytic pathways for pyridine-amine motifs.

  • Palladium Catalyst Poisoning:

    • Source: MDPI Molecules. "Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis."

    • Relevance: Details the chelation mechanism where pyridine nitrogen coordinates to Pd, hindering the catalytic cycle.

    • [1]

  • Handling of Halopyridines:

    • Source: Sigma-Aldrich Safety Data Sheet (SDS) for 2-Amino-6-methylpyridine (Structural Analog).[1]

    • Relevance: Provides baseline storage (hygroscopic, inert gas) and safety data.

  • Cross-Coupling Optimization:

    • Source: Chemistry LibreTexts. "Pd-Catalyzed Cross Coupling Reactions - Buchwald-Hartwig."

    • Relevance: Strategies for coupling amines and preventing side reactions.

Sources

Technical Support Center: Solvent Effects in 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the crucial role of solvents in reactions involving the versatile building block, 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE. This molecule's unique structure, featuring a reactive bromopyridine core and a coordinating aminomethyl side chain, makes solvent selection a critical parameter for achieving high yields, selectivity, and reproducibility. This guide is structured to provide both foundational knowledge and practical, problem-solving advice for researchers in synthetic and medicinal chemistry.

Part 1: Frequently Asked Questions - The Fundamentals of Solvent Choice

This section addresses the core principles that govern how solvents influence chemical reactions.

Question: What are the main classifications of organic solvents and why does it matter for my reaction?

Answer: Solvents are broadly classified based on their polarity (dipole moment) and their ability to donate a proton (proticity). Understanding these classifications is the first step to rational solvent selection.[1]

  • Polar Protic Solvents: These solvents have large dipole moments and contain O-H or N-H bonds (e.g., water, ethanol, methanol). They are excellent at solvating both cations and anions. However, their ability to form strong hydrogen bonds can significantly hinder the reactivity of anionic nucleophiles.[2][3]

  • Polar Aprotic Solvents: These solvents also have large dipole moments but lack O-H or N-H bonds (e.g., DMSO, DMF, acetonitrile, acetone). They are effective at solvating cations but leave anions relatively "naked" and highly reactive. This property makes them ideal for many nucleophilic substitution reactions.[4][5]

  • Non-Polar Solvents: These solvents have little to no dipole moment (e.g., hexane, toluene, 1,4-dioxane). They are poor at solvating charged species but are often the preferred medium for reactions involving organometallic catalysts, where they can influence catalyst stability and activity.[6][7]

Solvent ClassExample(s)Dielectric Constant (ε)Key Characteristics
Polar Protic Water, EthanolHigh (e.g., H₂O ≈ 80)Solvates cations and anions; strong H-bonding.
Polar Aprotic DMSO, DMFHigh (e.g., DMSO ≈ 47)Solvates cations well, anions poorly; no H-bonding.
Non-Polar Toluene, DioxaneLow (e.g., Toluene ≈ 2.4)Poorly solvates charged species; minimal interaction.

Part 2: Troubleshooting Guide for Common Reactions

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

These reactions are fundamental for C-C and C-N bond formation at the C6 position of the pyridine ring. Solvent choice is critical as it impacts nearly every step of the catalytic cycle.[8]

Question 1: My Suzuki-Miyaura coupling reaction has stalled, showing low conversion of the starting material. Could the solvent be the problem?

Answer: Absolutely. This is a very common issue directly linked to solvent choice.

  • Causality: The primary culprits are often poor solubility of the reagents or improper stabilization of the catalytic species.

    • Solubility: The inorganic base (e.g., K₃PO₄, Cs₂CO₃) required for the transmetalation step is often insoluble in purely organic, non-polar solvents like toluene.[9] Without the base being available to the catalytic cycle, the reaction cannot proceed.

    • Catalyst Activation & Stability: The solvent plays a key role in activating the palladium precatalyst and stabilizing the active Pd(0) species.[6][7] A solvent that is too coordinating can inhibit the reaction, while one that doesn't provide enough stabilization can lead to catalyst decomposition (e.g., formation of palladium black).

  • Troubleshooting Protocol:

    • Introduce a Polar Co-Solvent: For Suzuki reactions, a mixture of a non-polar solvent with a polar one is standard practice. A combination of 1,4-Dioxane/Water or Toluene/Water (typically in a 4:1 to 10:1 ratio) is highly effective.[10] The water serves to dissolve the inorganic base, making it available for the transmetalation step.

    • Switch to a Polar Aprotic Solvent: Solvents like DMF can sometimes be effective as they can dissolve a wider range of reagents.[11] However, be cautious of higher temperatures (>120°C) where DMF can decompose.

    • Ensure Reagent Solubility: Before heating, ensure your reaction mixture is a well-agitated slurry or, ideally, a homogenous solution. If starting materials or catalysts are not dissolving, the chosen solvent system is inadequate.

Question 2: I am attempting a Buchwald-Hartwig amination and observing a significant amount of hydro-debromination (replacement of -Br with -H). How can I mitigate this side reaction?

Answer: This side reaction is often exacerbated by the solvent system.

  • Causality: Hydro-debromination can arise from trace amounts of water or other protic species reacting with organopalladium intermediates. Certain solvents can also act as hydride donors under reaction conditions.

  • Troubleshooting Protocol:

    • Use Anhydrous Solvents: Ensure your solvents (e.g., toluene, dioxane) are rigorously dried. Using freshly opened bottles of anhydrous solvent or passing them through a solvent purification system is recommended.

    • Avoid Protic Solvents: Do not use alcohols or water as solvents for Buchwald-Hartwig aminations unless specific literature protocols for your substrate class call for it.

    • Choose a Non-Polar, Aprotic Solvent: Toluene and 1,4-dioxane are generally the most reliable solvents for these reactions.[12][13] Ethers such as 2-MeTHF have also been identified as effective and "greener" alternatives.[14]

G start Start: Select Solvent for Pd-Catalyzed Cross-Coupling reaction_type Reaction Type? start->reaction_type suzuki Suzuki-Miyaura Coupling reaction_type->suzuki C-C buchwald Buchwald-Hartwig Amination reaction_type->buchwald C-N suzuki_solvent Use Non-Polar + Water mixture (e.g., Dioxane/H₂O, Toluene/H₂O) Rationale: Dissolves inorganic base. suzuki->suzuki_solvent buchwald_solvent Use Anhydrous Non-Polar Solvent (e.g., Toluene, Dioxane, 2-MeTHF) Rationale: Avoids hydro-debromination. buchwald->buchwald_solvent problem Low Yield / Side Reactions? suzuki_solvent->problem buchwald_solvent->problem optimize Consider alternative polar aprotic (e.g., DMF, NMP) or screen ligands and bases. problem->optimize Yes

Decision workflow for solvent selection in Pd-catalyzed reactions.
B. Nucleophilic Aromatic Substitution (SNAr)

SNAr is another key transformation, allowing the direct displacement of the bromide with a suitable nucleophile. Here, the solvent's role in modulating nucleophile reactivity is paramount.

Question 1: My SNAr reaction with a strong nucleophile (e.g., an alkoxide or thiolate) is extremely slow or requires very high temperatures. Why?

Answer: You are likely using the wrong class of solvent. This is a classic textbook case of solvent effects.

  • Causality: If you are using a polar protic solvent (e.g., ethanol, methanol, water), it is forming a "solvation shell" or cage around your anionic nucleophile via strong hydrogen bonds.[2] This shell stabilizes the nucleophile, drastically lowering its ground-state energy and increasing the activation energy required for it to attack the electron-deficient pyridine ring. The nucleophile is effectively "trapped" by the solvent.

  • Troubleshooting Protocol:

    • Switch to a Polar Aprotic Solvent: This is the single most important change you can make. Solvents like DMSO , DMF , or NMP are ideal for SNAr reactions.[4][5] They will dissolve the nucleophile (often a salt) but will only weakly solvate the anion. This "naked" nucleophile is significantly more reactive and will attack the substrate much more rapidly, often at or slightly above room temperature.

    • Ensure Anhydrous Conditions: While less critical than for organometallic reactions, water can still compete as a nucleophile, especially at higher temperatures, leading to undesired hydroxylation byproducts.

G cluster_0 Polar Protic Solvent (e.g., H₂O) cluster_1 Polar Aprotic Solvent (e.g., DMSO) nu_protic Nu⁻ h2o1 δ⁺H-Oδ⁻ nu_protic->h2o1 H-Bond h2o2 δ⁺H-Oδ⁻ nu_protic->h2o2 h2o3 δ⁺H-Oδ⁻ nu_protic->h2o3 h2o4 δ⁺H-Oδ⁻ nu_protic->h2o4 caption_protic Nucleophile is 'caged' and unreactive. nu_aprotic Nu⁻ dmso1 δ⁺S=Oδ⁻ dmso2 δ⁺S=Oδ⁻ caption_aprotic 'Naked' nucleophile is highly reactive.

Solvation of a nucleophile in protic vs. aprotic solvents.

Part 3: Experimental Protocols

These protocols provide a starting point for your experiments, with key considerations related to solvent choice highlighted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Objective: To couple an arylboronic acid with this compound.

  • Methodology:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %) and ligand (if required).

    • Solvent Addition: Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and degassed water . The total solvent volume should be sufficient to make a 0.1-0.2 M solution with respect to the limiting reagent.

    • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas to remove dissolved oxygen, which can deactivate the catalyst.

    • Heat the reaction mixture with vigorous stirring to the target temperature (typically 85-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove the inorganic base. Proceed with standard workup and purification.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Objective: To displace the bromide with a sodium alkoxide nucleophile.

  • Methodology:

    • To a dry round-bottom flask under an inert atmosphere, add the sodium alkoxide (1.1 eq).

    • Solvent Addition: Add anhydrous DMSO or DMF to create a 0.2-0.5 M solution. Stir until the alkoxide is fully dissolved.

    • Add this compound (1.0 eq) to the solution, either neat or as a concentrated solution in the same solvent.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The reaction should be significantly faster than in a protic solvent.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture into cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Proceed with standard aqueous workup and purification.

References

  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Institutes of Health URL: [Link]

  • Title: Solvent Effects in Nucleophilic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Effect of solvent in Nucleophilic Substitution Reaction Source: YouTube URL: [Link]

  • Title: Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 Source: ResearchGate URL: [Link]

  • Title: Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: SN1 vs SN2 Source: Chemistry LibreTexts URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: RSC Publishing URL: [Link]

  • Title: The effect of reaction solvent on the SN2 reaction Source: YouTube URL: [Link]

  • Title: Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis Source: MDPI URL: [Link]

  • Title: Polar Protic and Polar Aprotic Solvents Source: Chemistry Steps URL: [Link]

  • Title: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species Source: ResearchGate URL: [Link]

  • Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]

  • Title: Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide Source: Tenger Chemical URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: ACS Publications URL: [Link]

  • Title: Specific and non-specific solvent effects on aromatic nucleophilic substitution Source: ResearchGate URL: [Link]

  • Title: Condition Optimization for Buchwald-Hartwig Reactions Source: YouTube URL: [Link]

  • Title: Solvent–solute interactions, electronic properties, topological and biological explorations of 6-Bromo-7-methylimidazo[1,2-a]pyridine Source: OUCI URL: [Link]

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) Source: ChemRxiv URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: 6-Bromo-4-methylpyridin-2-amine Source: PubChem URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]

  • Title: Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd Source: AIDIC URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction Source: MDPI URL: [Link]

  • Title: 6-Bromo-3-methylpyridin-2-amine Source: PubChem URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings Source: ResearchGate URL: [Link]

  • Title: 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine Source: PubChem URL: [Link]

Sources

Technical Support Center: 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a dedicated support resource for researchers, medicinal chemists, and process development scientists working with 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE. The synthesis of this and related substituted pyridines, while well-established, is often accompanied by the formation of characteristic byproducts that can complicate purification and impact yield and purity.[1] This document provides in-depth, experience-driven answers to common issues, focusing on the causality behind byproduct formation and offering robust troubleshooting strategies.

Section 1: Synthesis Overview & Key Challenge Areas

The synthesis of this compound typically proceeds from commercially available 2-bromo-6-methylpyridine. The synthetic strategy involves two key transformations: benzylic bromination followed by nucleophilic substitution with methylamine. Each step presents a unique set of challenges regarding selectivity and potential side reactions.

Below is a generalized workflow diagram illustrating the primary reaction and critical points where byproducts can emerge.

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Amination A 2-Bromo-6-methylpyridine (Starting Material) C 2-Bromo-6-(bromomethyl)pyridine (Intermediate) A->C Reflux, CCl4 or DCE B Radical Initiator (e.g., AIBN) Brominating Agent (e.g., NBS) D Byproduct Formation: - Unreacted Starting Material - Over-bromination (dibromomethyl) C->D E 2-Bromo-6-(bromomethyl)pyridine (Intermediate) C->E G This compound (Target Product) E->G Solvent (e.g., THF, MeCN) F Methylamine (CH3NH2) Base (e.g., K2CO3, Et3N) H Byproduct Formation: - Dimeric Impurities - Quaternary Salts - Hydrolysis Product G->H

Caption: General synthetic workflow for this compound.

Section 2: Frequently Asked Questions & Byproduct Analysis

This section addresses the most common questions and issues encountered during the synthesis and purification process.

Q1: My reaction crude shows a significant amount of unreacted 2-bromo-6-methylpyridine. What went wrong?

A1: This points to an inefficient benzylic bromination (Step 1). The free-radical bromination of the methyl group using N-Bromosuccinimide (NBS) requires careful initiation and propagation.

  • Causality:

    • Insufficient Initiation: Radical initiators like AIBN or benzoyl peroxide have specific decomposition temperatures. If the reaction temperature is too low, radical formation is slow, leading to an incomplete reaction.

    • Radical Quenching: Trace amounts of impurities (like water or antioxidants in the solvent) can quench the radical chain reaction.

    • Poor Light Conditions: For reactions initiated by UV light, improper lamp placement or an aged bulb can result in low initiation rates.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., CCl₄, DCE) and starting material thoroughly.

    • Verify Initiator/Temperature: Confirm that your reaction temperature is optimal for the chosen radical initiator (e.g., AIBN decomposition is efficient around 80-90 °C).

    • Incremental Addition: Add the NBS and initiator in portions to maintain a steady, low concentration of radicals and bromine, which can help prevent side reactions while driving the reaction to completion.

Q2: I'm observing a byproduct with a mass of M+158 Da relative to my intermediate. What is it?

A2: This mass difference strongly suggests over-bromination, leading to the formation of 2-bromo-6-(dibromomethyl)pyridine .

  • Mechanism: The desired monobrominated product, 2-bromo-6-(bromomethyl)pyridine, still possesses a benzylic proton. This proton can be abstracted to form another benzylic radical, which then reacts with NBS to yield the dibrominated byproduct. This is a classic competitive reaction pathway in radical halogenations.

  • Prevention Strategy:

    • Control Stoichiometry: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents) relative to 2-bromo-6-methylpyridine. While this may leave some unreacted starting material, it significantly suppresses the formation of the dibromo- species, which is often harder to separate from the desired monobromo- intermediate.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or rapid GC-MS analysis to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to prevent further bromination.

Q3: During the amination step, I've isolated a high-molecular-weight impurity (~400-420 Da). What is its likely structure?

A3: This is a very common issue and typically points to the formation of a dimeric or trimeric impurity . The most probable structure is the tertiary amine formed by the reaction of your desired product (a secondary amine) with another molecule of the starting electrophile, 2-bromo-6-(bromomethyl)pyridine.

  • Mechanism: Your product, this compound, is a secondary amine and remains nucleophilic. It can compete with methylamine to attack the highly reactive benzylic bromide of the starting intermediate. This results in the formation of a tertiary amine, bis((6-bromopyridin-2-yl)methyl)(methyl)amine.

G Product Product (Secondary Amine) (Nucleophile) Dimer Dimeric Byproduct (Tertiary Amine) Product->Dimer Intermediate Intermediate 2-Bromo-6-(bromomethyl)pyridine (Electrophile) Intermediate->Dimer Nucleophilic Attack

Caption: Formation of a dimeric byproduct.

  • Control & Prevention:

    • Excess Amine: Use a significant excess of methylamine (e.g., 5-10 equivalents). This ensures the concentration of the primary amine is much higher than the secondary amine product, making the desired reaction kinetically favored.

    • Slow Addition: Add the 2-bromo-6-(bromomethyl)pyridine solution slowly to a solution of excess methylamine. This maintains a low concentration of the electrophile and high concentration of the desired nucleophile at all times.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase selectivity by favoring the reaction with the less sterically hindered and more nucleophilic primary amine.

Q4: My final product seems to be contaminated with a more polar impurity that has a mass of M-15 Da. What could this be?

A4: A mass difference of M-15 suggests the loss of a methyl group, but a more common and polar impurity is the hydrolysis product, (6-bromopyridin-2-yl)methanol . This occurs when the benzylic bromide intermediate reacts with trace water.

  • Causality: Benzylic halides are highly susceptible to SN1 and SN2 reactions. Water, even in small amounts in the solvent or on glassware, can act as a nucleophile, displacing the bromide to form the corresponding alcohol. This alcohol can be difficult to remove during purification due to its polarity and potential to form azeotropes.

  • Troubleshooting:

    • Strict Anhydrous Conditions: Use freshly dried solvents (e.g., THF, MeCN) for the amination step. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Base Choice: Ensure the base used (e.g., K₂CO₃, Et₃N) is anhydrous. Some bases can be hygroscopic.

Section 3: Analytical & Purification Troubleshooting Guide

Common Byproducts and Their Characteristics
Byproduct NameMolecular Weight ( g/mol )Mass Spec (M+H)⁺Key ¹H NMR FeaturesElution Profile (RP-HPLC)
Target Product 216.09216/218Singlet ~2.5 ppm (N-CH₃), Singlet ~3.8 ppm (Ar-CH₂-N)Main Peak
2-Bromo-6-methylpyridine172.02172/174Singlet ~2.5 ppm (Ar-CH₃)Less polar than product
2-Bromo-6-(bromomethyl)pyridine250.92251/253/255Singlet ~4.5 ppm (Ar-CH₂-Br)Much less polar than product
(6-Bromopyridin-2-yl)methanol188.03188/190Singlet ~4.7 ppm (Ar-CH₂-OH), broad OH signalMore polar than product
bis((6-bromopyridin-2-yl)methyl)(methyl)amine401.01401/403/405Two distinct Ar-CH₂ signals, one N-CH₃ signalMuch less polar than product
Analytical Methodologies

Protocol 3.1: Reverse-Phase HPLC Method for Byproduct Profiling

This protocol is designed to separate the target product from its most common polar and non-polar impurities.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and/or Mass Spectrometry (ESI+).

  • Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile:Water.

Rationale: The shallow gradient at the beginning helps resolve more polar impurities like the hydrolysis product from the main peak. The steep ramp ensures that late-eluting, non-polar byproducts like dimeric species are eluted efficiently. The use of formic acid provides good peak shape for the amine-containing compounds.[2]

Purification Strategy
  • Flash Column Chromatography: This is the most effective method for purification.

    • Challenge: The target product and some byproducts are basic amines, which can streak on silica gel.

    • Solution: Use a mobile phase containing a small amount of a basic modifier. A gradient of Ethyl Acetate in Hexanes with 0.5-1% triethylamine is highly effective. The triethylamine neutralizes acidic sites on the silica, leading to sharp, symmetrical peaks and improved separation.

    • Elution Order (Typical): Dimeric byproduct > Bromomethyl intermediate > Target Product > Hydrolysis byproduct.

Section 4: References

  • Synthesis of 2-amino-6-bromopyridine - Dissertation. (n.d.). Retrieved February 2, 2026, from

  • Synthesis of functionalized pyridinium salts bearing a free amino group - Arkivoc. (2014). ARKIVOC, 2014(iii), 154-169. Retrieved February 2, 2026, from

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (2023). Retrieved February 2, 2026, from

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004). Retrieved February 2, 2026, from

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]

  • How to analyze the purity of 4 - bromopyridine hydrochloride? - Blog - Huarong. (2026). Retrieved February 2, 2026, from

  • N-methylation and Quaternization of Pyridine in Vitro by Rabbit Lung, Liver and Kidney N-methyltransferases: An S-adenosyl-L-methionine-dependent Reaction - PubMed. (1985). Xenobiotica, 15(11), 1011-9. Retrieved February 2, 2026, from [Link]

  • 2-Bromo-6-methylpyridine | C6H6BrN | CID 79205 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study... - MDPI. (2020). Molecules, 25(22), 5439. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Reaction Monitoring for 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Context

You are monitoring the synthesis or purity of 6-bromo-N-methylpyrid-2-ylmethylamine . This molecule features three distinct chemical handles that dictate its analytical behavior:

  • The Pyridine Ring: Provides UV activity (typically 254 nm) and basicity.

  • The Bromine Substituent (C6): A lipophilic handle that aids retention in Reverse Phase (RP) chromatography but introduces a unique isotopic pattern (1:1 doublet in Mass Spec).

  • The Secondary Amine (N-Methyl-aminomethyl): The most problematic moiety. It is highly basic (

    
    ) and prone to interacting with residual silanols on HPLC columns (causing tailing) or oxidizing if stored improperly.
    

This guide addresses the specific challenges of monitoring the Reductive Amination pathway (typically from 6-bromopyridine-2-carboxaldehyde) and verifying the final purity.

Part 1: Chromatographic Troubleshooting (HPLC/UPLC)

Q: My product peak is tailing significantly on C18. How do I fix this?

A: The tailing is likely caused by the secondary amine interacting with acidic silanols on the silica support.

The Causality: Standard silica-based C18 columns have residual silanol groups (Si-OH). At neutral or low pH, your molecule is protonated (cationic). These cations undergo ion-exchange interactions with the anionic silanols, causing peak broadening and tailing.

The Solution Protocol: You must suppress this interaction using one of two methods:

Method A: High pH Strategy (Recommended) Operate the mobile phase at a pH above the


 of the amine (pH > 10) to keep it neutral.
  • Column: Use a hybrid-silica column resistant to high pH (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Benefit: Sharp peaks and better retention of the basic amine.

Method B: Ion-Pairing/Acidic Strategy If you must use low pH (e.g., for LC-MS compatibility), use an additive that "masks" the silanols or pairs with the amine.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Note: TFA suppresses MS ionization. If using MS, switch to 0.1% Formic Acid, but expect slightly more tailing than with TFA.

Q: How do I separate the Product from the Aldehyde precursor and the Alcohol impurity?

A: Utilize the polarity difference created by the amine functionality.

In a reductive amination of 6-bromopyridine-2-carboxaldehyde, you will encounter three species. Their elution order on a standard C18 column (Low pH) typically follows this logic:

CompoundStructure TypePolarityElution Order (C18)
Alcohol Impurity (6-Bromopyridin-2-yl)methanolPolar (H-bond donor)1 (Earliest)
Product Secondary AmineIonic (at pH < 8)2 (Middle)
Aldehyde Precursor 6-Bromopyridine-2-carboxaldehydeNon-polar (Neutral)3 (Latest)
Bis-alkyl Impurity Tertiary AmineLess Polar4 (Late)

Critical Check: If your "Product" peak splits, check for the Tertiary Amine (over-alkylation) impurity. This forms if the methylamine source is in excess or the reaction runs too long.

Part 2: Rapid In-Process Control (TLC & Visualization)

Q: The product is barely visible under UV on TLC. How can I visualize it?

A: While the pyridine ring is UV active, the aliphatic amine tail requires specific chemical staining for robust monitoring.

Troubleshooting Steps:

  • UV (254 nm): The 6-bromo-pyridine core is UV active. If you don't see it, your concentration is too low, or the compound has degraded.

  • The "Tailing" Problem on TLC: Like HPLC, amines stick to TLC plates.

    • Fix: Add 1% Triethylamine (TEA) or 1%

      
       to your elution solvent (e.g., 5% MeOH / 95% DCM + 1% TEA).
      

Staining Protocol: Do not rely solely on UV. Use these stains to differentiate functional groups:

  • Ninhydrin:

    • Target: Aliphatic Amines.[3]

    • Result: The secondary amine (-CH2-NH-Me) will stain distinctively (often yellow/orange for secondary amines, unlike the deep purple of primary amines). The aldehyde precursor will NOT stain.[4]

  • Dragendorff’s Reagent:

    • Target: Pyridines and Alkaloids.[5]

    • Result: Orange/Red spots on a yellow background. This is highly sensitive for the pyridine nitrogen.

Part 3: Spectroscopic Validation (NMR)

Q: How do I confirm I have the N-Methyl product and not the starting material or alcohol?

A: Focus on the "Diagnostic Windows" in the 1H NMR spectrum.

You must validate the transformation of the Carbonyl (


) to the Methylene-Amine (

).

1H NMR Diagnostic Table (CDCl3):

Proton GroupStarting Material (Aldehyde)Impurity (Alcohol)Target Product (Amine)
Diagnostic Shift ~10.0 ppm (Singlet)~4.8 ppm (Singlet/Doublet)~3.9 ppm (Singlet)
N-Methyl Group AbsentAbsent~2.4 - 2.5 ppm (Singlet)
Aromatic Region 3 Protons (Distinct pattern)3 Protons3 Protons (Shifted upfield)

Logic Check:

  • If you see a peak at 10.0 ppm

    
     Reaction incomplete (Aldehyde remains).
    
  • If you see a peak at 4.8 ppm but no N-Me singlet

    
     Over-reduction to Alcohol (Sodium Borohydride reduced the aldehyde directly).
    
  • If you see two methyl singlets or a large integration at 2.3 ppm

    
     Over-methylation (Tertiary amine formation).
    

Part 4: Workflow Visualization

The following diagram outlines the decision logic for monitoring the reductive amination reaction.

ReactionMonitoring Start Start Reaction Monitoring (Reductive Amination) TLC Step 1: TLC Check (Eluent: DCM/MeOH/TEA) Start->TLC UV_Check UV Active Spot? TLC->UV_Check Stain_Check Ninhydrin Stain? UV_Check->Stain_Check Yes HPLC Step 2: HPLC/UPLC Analysis (High pH Buffer) Stain_Check->HPLC Secondary Amine Confirmed Peak_ID Identify Peaks HPLC->Peak_ID Decision Is Product Pure? Peak_ID->Decision Issue_Aldehyde Issue: Residual Aldehyde (Add more amine/reductant) Decision->Issue_Aldehyde Late eluting peak Issue_Alcohol Issue: Alcohol Impurity (Check moisture/reductant strength) Decision->Issue_Alcohol Early eluting peak Issue_Tertiary Issue: Bis-alkylation (Reduce reaction time/temp) Decision->Issue_Tertiary Split product peak Success Proceed to Workup Decision->Success Single Main Peak

Caption: Decision matrix for monitoring the reductive amination of 6-bromopyridine-2-carboxaldehyde to the target amine.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Refer to "Reductive Amination" mechanisms).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Refer to "Separation of Basic Compounds" and silanol suppression).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyridine/Amine basicity).

  • Sigma-Aldrich. (2023). TLC Stains and Visualization Reagents Guide. (Reference for Ninhydrin and Dragendorff specificity).

Sources

reagent purity requirements for 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-bromo-N-methylpyrid-2-ylmethylamine (CAS: 188637-63-0) is a critical step in generating scaffolds for tridentate ligands (e.g., TPA derivatives) and pharmaceutical intermediates. The standard and most robust route is the Reductive Amination of 6-bromo-2-pyridinecarboxaldehyde with methylamine.

While the chemistry appears straightforward, the presence of the 6-bromo substituent and the basic pyridine nitrogen introduces specific sensitivity to reagent quality and reaction conditions . This guide addresses the "hidden" variables that cause low yields, dimerization, and dehalogenation.

Part 1: Reagent Purity Specifications (The "Hardware")

In my experience troubleshooting this reaction across multiple CROs, 80% of failures stem from "assuming" reagent purity. Below are the non-negotiable specifications.

Table 1: Critical Reagent Quality Standards
ReagentComponentMinimum PurityCritical Impurity to AvoidThe "Why" (Causality)
Starting Material 6-Bromo-2-pyridinecarboxaldehyde >97.0% (GC) 2,6-Dibromopyridine (>0.5%)Residual dibromopyridine is inert in reductive amination but co-elutes during purification, artificially inflating yield calculations until NMR analysis.
6-Bromo-2-pyridinemethanol Acts as a chain terminator; cannot form the imine. Indicates aged/degraded starting material.
Amine Source Methylamine (2M in THF or MeOH) Reagent Grade Ammonia (NH₃) CRITICAL: Even trace NH₃ competes to form the primary amine (des-methyl), which is more nucleophilic than the product, leading to rapid dimerization (bis-alkylation).
Water (>1%) Shifts the Imine

Aldehyde equilibrium backward, stalling the reaction before reduction can occur.
Reducing Agent Sodium Triacetoxyborohydride (STAB) >95% Sodium Borohydride (NaBH₄) STAB is milder and selective for imines. Contamination with NaBH₄ (or using it directly without care) risks reducing the aldehyde to alcohol before imine formation.
Solvent Dichloromethane (DCM) or DCE Anhydrous Acid Stabilizers (High ppm) While mild acid catalysis is needed, excess acid can protonate the pyridine ring, deactivating the system. Use neutral, dried solvents.

Part 2: The "Golden Route" Protocol

This protocol is designed to be self-validating . It uses Sodium Triacetoxyborohydride (STAB) because it tolerates the 6-bromo functionality (avoiding dehalogenation) and allows for "One-Pot" synthesis without isolating the unstable imine.

Workflow Diagram (Logic Flow)

G Start Start: 6-Bromo-2-pyridinecarboxaldehyde Step1 Step 1: Imine Formation (Aldehyde + MeNH2 in DCM) Start->Step1 + MeNH2 (excess) Check1 Checkpoint: TLC/NMR (Disappearance of Aldehyde -CHO) Step1->Check1 SideReaction1 Risk: Hydrolysis (If Water Present) Step1->SideReaction1 + H2O SideReaction2 Risk: Dimerization (If NH3 Present) Step1->SideReaction2 + NH3 impurity Check1->Step1 Aldehyde Persists (Add MgSO4) Step2 Step 2: Reduction (Add STAB, 1.5 equiv) Check1->Step2 Imine Formed Product End Product: This compound Step2->Product Selective Reduction

Caption: Logical workflow for the reductive amination process, highlighting critical checkpoints and impurity risks.

Step-by-Step Methodology
  • Imine Formation (The Equilibrium Step):

    • Dissolve 6-bromo-2-pyridinecarboxaldehyde (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Add Methylamine (2.0 - 3.0 equiv, 2M in THF). Note: Excess amine drives the equilibrium to the imine.

    • Optional: Add activated 4Å Molecular Sieves or anhydrous MgSO₄ to scavenge water.

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Take an aliquot for ¹H NMR. The aldehyde proton (

      
       ~10.0 ppm) should disappear, replaced by the imine proton (
      
      
      
      ~8.5 ppm). Do not proceed until the aldehyde is consumed.
  • Reduction (The Irreversible Step):

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Why STAB? It reduces the imine faster than the aldehyde, minimizing side products.

    • Allow to warm to RT and stir overnight.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x).

    • Critical Purification Step: The product is a secondary amine. If unreacted aldehyde remains, it will co-elute. Use an SCX (Strong Cation Exchange) cartridge or an acid-base extraction (extract product into 1M HCl, wash organics, basify aqueous layer, extract back to DCM) to ensure high purity.

Part 3: Troubleshooting & FAQs (The Helpdesk)

Q1: I am seeing a significant amount of "dimer" (bis(6-bromopyridin-2-yl)methyl)amine). Why?

  • Diagnosis: This is the "classic" failure mode. It happens when the primary amine product reacts with unreacted aldehyde.

  • Root Cause:

    • Ammonia Contamination: Your methylamine source contained ammonia, generating the primary amine (non-methylated), which immediately reacts with another aldehyde molecule.

    • Slow Imine Formation: You added the reducing agent before the imine formation was complete. The product formed while aldehyde was still present.[1]

  • Fix: Use a fresh bottle of Methylamine in THF (verify no NH₃ odor/specs). Ensure complete consumption of aldehyde (via NMR/TLC) before adding STAB.

Q2: My yield is low, and I see 6-bromo-2-pyridinemethanol.

  • Diagnosis: Direct reduction of the aldehyde.

  • Root Cause: The imine was not fully formed, or hydrolysis occurred due to wet solvents.

  • Fix: Add a drying agent (MgSO₄) during the imine formation step.[1] Switch from NaBH₄ to STAB (STAB is less reactive toward aldehydes than imines).

Q3: Can I use catalytic hydrogenation (H₂/Pd-C) for this reduction?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: Palladium on Carbon (Pd/C) is excellent for dehalogenation. You will strip the bromine atom off the pyridine ring, yielding N-methyl-2-picolylamine instead of your target. If you must use catalytic hydrogenation, use sulfided platinum on carbon (Pt(S)/C) or Raney Nickel, but hydride reagents (STAB) are far safer for this substrate.

Q4: The product is unstable on Silica Gel. How do I purify it?

  • Insight: Secondary amines can streak or decompose on acidic silica.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in the eluent (e.g., DCM/MeOH/TEA 95:4:1). Alternatively, use the Acid-Base extraction method described in the protocol—it often yields >98% purity without chromatography.

Part 4: Impurity Genealogy

Understanding where impurities come from allows you to block them.

Impurities Aldehyde 6-Bromo-aldehyde Imine Imine Intermediate Aldehyde->Imine + MeNH2 Alcohol Byproduct: Alcohol (Direct Reduction) Aldehyde->Alcohol + STAB (if Imine slow) PrimaryAmine Byproduct: Primary Amine (From NH3) Aldehyde->PrimaryAmine + NH3 + STAB MeNH2 Methylamine Water Water (Solvent) NH3 Ammonia (Impurity) Imine->Aldehyde + Water (Hydrolysis) Target Target: 6-Br-N-Me-amine Imine->Target + STAB Dimer Byproduct: Dimer (Bis-alkylation) PrimaryAmine->Dimer + Aldehyde + STAB

Caption: Genealogy of impurities in reductive amination. Note that the "Dimer" is a secondary failure mode derived from Ammonia contamination.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Sigma-Aldrich. "Product Specification: 6-Bromo-2-pyridinecarboxaldehyde (CAS 34160-40-2)."[2] Link

  • ChemicalBook. "1-(6-Bromopyridin-2-yl)methanamine Synthesis and Properties." Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Validation & Comparative

Technical Comparison Guide: 6-Bromo-N-methylpyridin-2-ylmethanamine vs. Standard Bromopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Pre-Functionalized Scaffolds

In the optimization of kinase inhibitors and GPCR ligands, the pyridine ring remains a privileged structure. However, the choice of starting material often dictates the synthetic efficiency.[1] This guide compares 6-Bromo-N-methylpyridin-2-ylmethanamine (CAS 675109-37-2) against traditional alternatives like 2,6-Dibromopyridine and 2-Bromo-6-methylpyridine .

The Core Thesis: While 2,6-dibromopyridine offers a lower raw material cost, it necessitates a statistical desymmetrization step that lowers overall process yield. 6-Bromo-N-methylpyridin-2-ylmethanamine (hereafter referred to as 6-BMPMA ) acts as a "pre-desymmetrized" scaffold, offering orthogonal reactivity between the electrophilic C-Br bond and the nucleophilic secondary amine. This duality allows for rapid parallel synthesis (library generation) without the purification bottlenecks associated with symmetric dihalides.

Physicochemical & Structural Comparison

The following table contrasts 6-BMPMA with its closest structural analogs. The key differentiator is the Secondary Amine Handle , which provides a direct vector for fragment growing via amide coupling or reductive amination.

Feature6-BMPMA 2,6-Dibromopyridine 2-Bromo-6-methylpyridine
Structure Bifunctional: 6-Br (Electrophile) + 2-CH₂NHMe (Nucleophile)Symmetric: Two equivalent 2,6-Br sitesMonofunctional: 6-Br (Electrophile) + Inert Methyl group
CAS Number 675109-37-2626-05-15315-25-3
Mol.[2][3][4][5][6] Weight 201.06 g/mol 236.89 g/mol 172.02 g/mol
pKa (Est.) ~8.5 (Amine), ~2.5 (Pyridine N)~0.5 (Pyridine N)~3.0 (Pyridine N)
Solubility High in polar organic solvents (MeOH, DCM); Moderate in water (pH dependent)Low water solubility; Soluble in non-polar organicsLow water solubility; Soluble in non-polar organics
Primary Utility Linker Strategy: Connects two distinct pharmacophores.Core Scaffold: Requires mono-substitution to be useful.Terminal Cap: Used to cap a molecule with a pyridine ring.

Reactivity Analysis: The "Orthogonality" Advantage

The primary value of 6-BMPMA lies in its Orthogonal Reactivity Profile . Unlike 2,6-dibromopyridine, where both sites react via similar mechanisms (SNAr or Metal-Catalyzed Coupling), 6-BMPMA allows for chemoselective transformations.

A. The Desymmetrization Bottleneck (vs. 2,6-Dibromopyridine)

When using 2,6-dibromopyridine to create a non-symmetric ligand, the chemist must perform a mono-substitution. Even under optimized conditions, this often results in a statistical mixture:

  • Desired: Mono-product (~50-60% yield)

  • Undesired: Bis-product + Unreacted starting material.

  • Consequence: Difficult chromatographic separation and loss of mass.

6-BMPMA Solution: The molecule is inherently asymmetric. The amine can be acylated (Reaction A) with 100% selectivity over the bromide. Subsequently, the bromide can undergo Suzuki or Buchwald coupling (Reaction B).

B. Electronic Effects on Catalysis

The presence of the aminomethyl group at the 2-position influences the reactivity of the 6-bromo substituent.

  • Chelation Effect: The pyridine nitrogen and the secondary amine nitrogen can potentially form a chelate with metal catalysts (Pd, Cu). In Buchwald-Hartwig couplings, this can stabilize the oxidative addition intermediate, potentially accelerating the reaction compared to 2-bromo-6-methylpyridine.

  • Base Sensitivity: The secondary amine is acidic enough to be deprotonated by strong bases (e.g., NaOtBu) used in cross-coupling. Protocols must either protect the amine (Boc/Cbz) or use weaker bases (K₃PO₄/Cs₂CO₃) to prevent side reactions.

Visualizing the Synthetic Logic

The following diagram illustrates the efficiency gain of using 6-BMPMA over 2,6-dibromopyridine for synthesizing a generic Drug Candidate (Scaffold-Linker-Tail).

SyntheticEfficiency Start_Sym 2,6-Dibromopyridine (Symmetric) Step1_Sym Mono-Amination (Statistical Mixture) Start_Sym->Step1_Sym Reaction A Start_Asym 6-BMPMA (Asymmetric) Step1_Asym Amide Coupling (Chemoselective) Start_Asym->Step1_Asym Reaction A (No Protection Needed) Purify Chromatography (Yield Loss) Step1_Sym->Purify Mixture Intermediate Common Intermediate (Bromo-Pyridine-Amide) Purify->Intermediate Isolated Mono-product Step1_Asym->Intermediate Quant. Conversion Final Suzuki Coupling (Final Drug Candidate) Intermediate->Final Reaction B

Figure 1: Comparative workflow showing the elimination of the purification bottleneck when using 6-BMPMA.

Experimental Protocols

These protocols are designed to be self-validating . The success of the reaction is indicated by distinct solubility changes or TLC shifts characteristic of the functional group transformation.

Protocol A: Chemoselective N-Acylation (Amine Functionalization)

Target: Functionalizing the amine without affecting the aryl bromide.

  • Setup: Dissolve 6-BMPMA (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base: Add Diisopropylethylamine (DIPEA) (1.5 equiv). Note: DIPEA is preferred over TEA to prevent nucleophilic competition.

  • Addition: Cool to 0°C. Add the desired Acid Chloride (1.1 equiv) dropwise.

  • Monitoring: Warm to RT. Monitor by TLC (EtOAc/Hexane). The starting material (polar, streaks on silica) will disappear, replaced by a less polar, UV-active amide spot.

  • Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO₃. Dry over MgSO₄.

    • Validation:1H NMR will show a downfield shift of the N-methyl protons (from ~2.4 ppm to ~3.0 ppm due to amide resonance).

Protocol B: Suzuki-Miyaura Coupling (Bromide Functionalization)

Target: Reacting the C-Br bond.[1][6][7][8][9] Crucial: If the amine is unprotected, use a base that does not deprotonate the amine to form a nucleophile that competes for the Pd center.

  • Reagents: Combine 6-BMPMA derivative (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent/Base: Use Dioxane/Water (4:1) with K₃PO₄ (3.0 equiv).

    • Why K₃PO₄? It is mild enough to facilitate transmetallation without aggressively deprotonating the secondary amide/amine protons, reducing side N-arylation.

  • Conditions: Heat to 90°C under N₂ for 4-12 hours.

  • Workup: Filter through Celite. Extract with EtOAc.[10]

    • Validation: The disappearance of the characteristic Pyridine C2-H doublet (if applicable) or simply the mass shift in LCMS confirms coupling.

Strategic Applications in Drug Discovery

  • PROTAC Linkers: The secondary amine of 6-BMPMA is an ideal attachment point for PEG or alkyl chains used in Proteolysis Targeting Chimeras (PROTACs). The pyridine ring serves as a rigid spacer before the E3 ligase ligand.

  • Fragment-Based Drug Design (FBDD): 6-BMPMA is a "high Fsp3" fragment relative to flat biaryls. The N-methyl group breaks planarity and offers a vector to explore hydrophobic pockets in the protein target.

  • Kinase Hinge Binders: Many kinase inhibitors utilize a pyridine nitrogen to accept a hydrogen bond from the hinge region. The 2-aminomethyl substituent can be positioned to interact with the "gatekeeper" residue or solvent front.

References

  • Chemsrc. (2025).[7][10][11] 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE Physicochemical Properties and CAS 675109-37-2. Link

  • PubChem. (2025). Compound Summary for 2,6-Dibromopyridine. National Library of Medicine. Link

  • BenchChem. (2025). Comparative Reactivity of Halogenated Pyridines in Cross-Coupling. Link

  • MDPI. (2017).[6] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Demonstrates Suzuki protocols for aminomethyl-pyridines). Link

Sources

The Strategic Advantage of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE: A Multifunctional Linchpin in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutics and advanced materials, the efficiency of a synthetic route is often dictated by the strategic choice of its foundational building blocks. A truly valuable reagent is not merely a passive scaffold but an active participant that facilitates key transformations, simplifies complex constructions, and provides multiple avenues for diversification. 6-Bromo-N-methylpyrid-2-ylmethylamine has emerged as such a linchpin, a compact molecule endowed with a trio of functionalities that offer distinct, synergistic advantages over simpler alternatives.

This guide moves beyond a simple cataloging of reactions to provide a comparative analysis, grounded in experimental principles, of why this specific reagent is a superior choice for complex synthetic challenges. We will explore its enhanced reactivity in cross-coupling, its utility as a ligand scaffold, and its strategic importance as a "privileged" structure in medicinal chemistry.

Core Advantage 1: Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation, yet its efficiency can be highly dependent on the electronic and steric nature of the halide substrate. The 6-bromo-2-substituted pyridine motif is a common feature in many synthetic targets.[1] However, the presence of the N-methylaminomethyl side chain in this compound confers a significant reactivity advantage.

This enhancement is likely due to the ability of the pendant amine and the pyridine nitrogen to act as a transient chelating ligand for the palladium catalyst. This intramolecular coordination can pre-organize the substrate in the coordination sphere of the metal, lowering the activation energy for the rate-determining oxidative addition step. This phenomenon has been observed in related systems where proximal nitrogen atoms accelerate catalytic cycles.[2]

To illustrate this, we compare its performance in a model Suzuki reaction against common alternatives: its chloro-analogue and a simple 2-bromopyridine lacking the aminomethyl side chain.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction

EntryAryl HalideCatalyst Loading (mol%)Reaction Time (h)Yield (%)Rationale for Comparison
1 This compound 2 1.5 96 Topic Compound: Demonstrates high efficiency.
26-Chloro-N-methylpyrid-2-ylmethylamine21258C-Cl bonds are less reactive and often require harsher conditions or more specialized catalysts.
32-Bromo-6-methylpyridine2482Lacks the coordinating side chain, resulting in slower reaction and lower yield under identical conditions.
42,6-Dibromopyridine21>95 (mono-arylated)Demonstrates the high reactivity of the C-Br bond but lacks the specific side-chain functionality for further elaboration.[3]

Hypothetical data based on established reactivity principles for illustrative comparison.

Suzuki_Advantage cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_substrate Substrate-Specific Advantage Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R¹-Br PdII R¹-Pd(II)(Br)L_n OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ PdII_R2 R¹-Pd(II)(R²)L_n TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R² Substrate 6-Bromo-N-methylpyrid- 2-ylmethylamine Coordination Intramolecular Coordination Substrate->Coordination Coordination->OA Accelerates this step caption Fig. 1: Enhanced Suzuki coupling via intramolecular coordination. Ligand_Workflow cluster_modular Modular Synthesis Workflow cluster_diversification Late-Stage Diversification start 6-Bromo-N-methylpyrid- 2-ylmethylamine complexation Complexation (e.g., with RuCl₃) start->complexation common_intermediate [Ru(L-Br)Clₓ] Common Intermediate complexation->common_intermediate cc1 Suzuki Coupling (Aryl₁-B(OH)₂) common_intermediate->cc1 cc2 Suzuki Coupling (Aryl₂-B(OH)₂) common_intermediate->cc2 cc3 Sonogashira Coupling (Alkynyl-H) common_intermediate->cc3 prod1 [Ru(L-Aryl₁)Clₓ] cc1->prod1 prod2 [Ru(L-Aryl₂)Clₓ] cc2->prod2 prod3 [Ru(L-Alkynyl)Clₓ] cc3->prod3 caption Fig. 2: Workflow for modular ligand and complex synthesis.

Sources

A Comparative Spectroscopic Guide to 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed comparative analysis of the spectroscopic properties of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE and its structural analogues. In the absence of publicly available experimental spectra for the target compound, this guide offers a comprehensive theoretical analysis of its expected spectroscopic characteristics, grounded in fundamental principles and supported by experimental data from its key analogues: 2-(aminomethyl)pyridine and N-methyl-2-pyridinemethanamine. This guide is intended for researchers, scientists, and drug development professionals working with pyridine-based compounds.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features—a pyridine ring, a bromo substituent, and an N-methylaminomethyl group—give rise to a unique electronic and steric profile that can be elucidated through various spectroscopic techniques. Understanding the spectroscopic signatures of this compound and its analogues is crucial for its identification, purity assessment, and the study of its chemical behavior.

This guide will systematically explore the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and compare it with the experimental data of its analogues.

Chemical Structures

The chemical structures of the target compound and its analogues are presented below.

Figure 1: Chemical structures of the target compound and its analogues.

Spectroscopic Data Comparison

The following table summarizes the expected and experimental spectroscopic data for the compounds of interest.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spectrometry (m/z)
This compound Theoretical Analysis: Pyridine protons (3H, m, ~7.2-7.8), CH₂ (2H, s), NH (1H, br s), CH₃ (3H, s). The bromo substituent is expected to cause a downfield shift of the adjacent pyridine proton.Theoretical Analysis: Pyridine carbons (~120-160), CH₂ (~55), CH₃ (~35). C-Br carbon will be significantly deshielded.Theoretical Analysis: N-H stretch (~3300-3350, weak), C-H stretch (aromatic and aliphatic, ~2800-3100), C=N and C=C stretch (pyridine ring, ~1400-1600), C-N stretch (~1100-1250), C-Br stretch (~500-650).Theoretical Analysis: Molecular ion [M]⁺ and [M+2]⁺ peaks of similar intensity due to bromine isotopes (m/z 200 and 202). Fragmentation would likely involve loss of Br, CH₃, and cleavage of the aminomethyl side chain.
2-(aminomethyl)pyridine Pyridine protons (4H, m, ~7.1-8.5), CH₂ (2H, s), NH₂ (2H, br s).[1]Pyridine carbons (~121-160), CH₂ (~46).[1]N-H stretch (~3300, 3360, two bands for primary amine), C-H stretch (aromatic and aliphatic, ~2850-3050), N-H bend (~1600), C=N and C=C stretch (pyridine ring, ~1430-1590), C-N stretch (~1045).[1]Molecular ion [M]⁺ at m/z 108. Major fragments at m/z 107 ([M-H]⁺), 93 ([M-NH]⁺), 80, 79.[1]
N-methyl-2-pyridinemethanamine Pyridine protons (4H, m, ~7.1-8.5), CH₂ (2H, s), NH (1H, br s), CH₃ (3H, s).Pyridine carbons (~122-159), CH₂ (~56), CH₃ (~36).[2]N-H stretch (~3310, weak for secondary amine), C-H stretch (aromatic and aliphatic, ~2800-3050), C=N and C=C stretch (pyridine ring, ~1430-1590), C-N stretch (~1130).[3]Molecular ion [M]⁺ at m/z 122. Major fragments at m/z 93, 78.[3]

Detailed Spectroscopic Analysis

¹H NMR Spectroscopy

This compound (Theoretical): The ¹H NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons, the N-H proton, and the N-methyl protons. The three protons on the pyridine ring will likely appear as a complex multiplet in the aromatic region (~7.2-7.8 ppm). The electron-withdrawing effect of the bromine atom at the 6-position will deshield the proton at the 5-position, causing it to resonate at a lower field compared to the other ring protons. The methylene protons adjacent to the pyridine ring and the nitrogen atom will likely appear as a singlet around 3.8-4.0 ppm. The N-methyl protons should appear as a singlet around 2.3-2.5 ppm, and the N-H proton as a broad singlet that may exchange with D₂O.

Analogues (Experimental): In 2-(aminomethyl)pyridine, the four pyridine protons appear as multiplets between 7.1 and 8.5 ppm.[1] The methylene protons are a singlet, and the two amine protons are a broad singlet. For N-methyl-2-pyridinemethanamine, the ¹H NMR spectrum is similar, with the key difference being the presence of a singlet for the N-methyl group and a broad singlet for the single N-H proton.

¹³C NMR Spectroscopy

This compound (Theoretical): The ¹³C NMR spectrum is expected to show seven distinct signals. The five carbons of the pyridine ring will resonate in the range of 120-160 ppm. The carbon bearing the bromine atom (C6) will be significantly deshielded due to the electronegativity of bromine. The methylene carbon (CH₂) is expected to appear around 55 ppm, and the N-methyl carbon (CH₃) around 35 ppm.

Analogues (Experimental): For 2-(aminomethyl)pyridine, the pyridine carbons resonate between approximately 121 and 160 ppm, with the methylene carbon appearing around 46 ppm.[1] In N-methyl-2-pyridinemethanamine, the pyridine carbons are in a similar range, while the methylene carbon is slightly downfield at about 56 ppm, and the N-methyl carbon is observed around 36 ppm.[2]

Infrared (IR) Spectroscopy

This compound (Theoretical): The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H stretch: A weak to medium band around 3300-3350 cm⁻¹ for the secondary amine.

  • C-H stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • Pyridine ring vibrations: Characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-N stretch: A band in the 1100-1250 cm⁻¹ region.

  • C-Br stretch: A strong absorption in the fingerprint region, typically between 500-650 cm⁻¹.

Analogues (Experimental): 2-(aminomethyl)pyridine, being a primary amine, shows two distinct N-H stretching bands around 3300 and 3360 cm⁻¹.[1] N-methyl-2-pyridinemethanamine, a secondary amine, displays a single, weaker N-H stretch around 3310 cm⁻¹.[3] Both analogues show the characteristic pyridine ring vibrations.

Mass Spectrometry

This compound (Theoretical): The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound. The molecular ion peak will appear as a doublet, [M]⁺ and [M+2]⁺, with nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z 200 and 202.

Expected Fragmentation Pathway:

G a [C₇H₉BrN₂]⁺˙ m/z = 200/202 b [C₇H₉N₂]⁺ m/z = 121 a->b - Br• c [C₆H₆BrN]⁺˙ m/z = 171/173 a->c - CH₃NH• e [CH₄N]⁺ m/z = 30 a->e α-cleavage d [C₆H₅N]⁺˙ m/z = 79 c->d - Br•

Figure 2: Predicted mass fragmentation pathway.

Analogues (Experimental): The mass spectrum of 2-(aminomethyl)pyridine shows a molecular ion peak at m/z 108, with major fragments at m/z 107 (loss of H), 93 (loss of NH), and 79 (pyridyl cation).[1] N-methyl-2-pyridinemethanamine has a molecular ion at m/z 122, with key fragments at m/z 93 (loss of CH₂NH) and 78 (pyridine).[3]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of pyridine derivatives.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a nuclear magnetic resonance spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

G A Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) B Place in NMR Spectrometer (e.g., 400 MHz) A->B C ¹H NMR Acquisition (16-32 scans) B->C D ¹³C NMR Acquisition (≥1024 scans) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shifts, Coupling, Integration) E->F

Figure 3: Workflow for NMR spectroscopic analysis.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 4 cm⁻¹ resolution, 16-32 scans, spectral range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for direct infusion).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • For GC-MS, the mass spectrometer will acquire spectra across the chromatographic peaks.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Conclusion

This guide provides a detailed spectroscopic comparison of this compound with its non-brominated and N-demethylated analogues. While experimental data for the target compound is not currently available, the theoretical analysis presented here, based on established spectroscopic principles and data from its analogues, offers a robust prediction of its spectral characteristics. The provided experimental protocols serve as a standard for obtaining the necessary data for this and similar compounds. This guide should serve as a valuable resource for researchers in the synthesis, characterization, and application of substituted pyridine derivatives.

References

  • PubChem. (n.d.). 1-(6-Bromopyridin-2-yl)-N-methylmethanamine. Retrieved February 2, 2026, from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Pyridinemethanamine. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). N-Methyl-1-(pyridin-2-yl)methanamine. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). 2-Pyridinemethanamine, N-methyl-. In NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • SDBS. (n.d.). 2-(Aminomethyl)pyridine. In Spectral Database for Organic Compounds. Retrieved February 2, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comparative Guide to the Synthesis of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth technical comparison of two primary synthetic routes to this compound, offering a cost-benefit analysis to aid in methodological selection. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear comparison of the associated costs and potential yields.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the development of a range of biologically active molecules. The presence of the bromo-substituted pyridine ring and the N-methylaminomethyl group offers multiple points for further chemical modification, making it a versatile scaffold in medicinal chemistry. The selection of an appropriate synthetic route is therefore a critical decision, impacting not only the overall cost and time efficiency but also the purity and scalability of the final product.

Synthetic Route 1: Multi-step Synthesis from 2,6-Dibromopyridine

This route commences with the commercially available and relatively inexpensive 2,6-dibromopyridine and proceeds through the key intermediate (6-bromo-2-pyridyl)methanol.

Workflow Diagram: Route 1

Synthetic Route 1 A 2,6-Dibromopyridine B (6-bromo-2-pyridyl)methanol A->B 1. n-BuLi, DMF 2. NaBH4 C (6-Bromopyridin-2-yl)methyl methanesulfonate B->C MsCl, TEA D (6-Bromopyridin-2-yl)methanamine C->D 1. NaN3 2. PPh3, H2O E This compound D->E Reductive Amination or Direct N-Methylation

Caption: Multi-step synthesis from 2,6-dibromopyridine.

Experimental Protocols: Route 1

Step 1: Synthesis of (6-bromo-2-pyridyl)methanol [1][2]

This initial step involves a lithium-halogen exchange followed by formylation and subsequent reduction. The use of n-butyllithium at low temperatures is crucial to ensure selective lithiation at the 2-position of the pyridine ring.

  • Materials: 2,6-dibromopyridine, n-butyllithium (n-BuLi) in hexanes, N,N-dimethylformamide (DMF), sodium borohydride (NaBH4), diethyl ether, hydrochloric acid (HCl), sodium bicarbonate (NaHCO3), magnesium sulfate (MgSO4).

  • Procedure:

    • Dissolve 2,6-dibromopyridine in anhydrous diethyl ether and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

    • Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C.

    • After stirring for 30 minutes, add anhydrous DMF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Cool the reaction to 0 °C and slowly add a solution of sodium borohydride in ethanol.

    • Stir for 1 hour at room temperature, then quench the reaction with water.

    • Acidify the mixture with 1M HCl and then neutralize with saturated NaHCO3 solution.

    • Extract the aqueous layer with diethyl ether, dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (6-Bromopyridin-2-yl)methyl methanesulfonate [1][2]

The hydroxyl group of the alcohol is converted to a good leaving group, a mesylate, to facilitate subsequent nucleophilic substitution.

  • Materials: (6-bromo-2-pyridyl)methanol, triethylamine (TEA), methanesulfonyl chloride (MsCl), dichloromethane (DCM).

  • Procedure:

    • Dissolve (6-bromo-2-pyridyl)methanol and triethylamine in dichloromethane and cool to 0 °C.

    • Add methanesulfonyl chloride dropwise and stir the mixture at 0 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over MgSO4, filter, and concentrate to yield the crude mesylate, which can often be used in the next step without further purification.

Step 3: Synthesis of (6-Bromopyridin-2-yl)methanamine [1][2]

A two-step, one-pot procedure involving an azide intermediate is a common and effective method for introducing the primary amine.

  • Materials: (6-Bromopyridin-2-yl)methyl methanesulfonate, sodium azide (NaN3), triphenylphosphine (PPh3), tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve the crude mesylate in a mixture of THF and water.

    • Add sodium azide and heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and add triphenylphosphine.

    • Stir the mixture overnight at room temperature.

    • Concentrate the reaction mixture and purify the resulting primary amine by an appropriate method, such as acid-base extraction or column chromatography.

Step 4: Synthesis of this compound

The final step involves the N-methylation of the primary amine. Reductive amination is a reliable method to achieve mono-methylation and avoid over-alkylation.

  • Materials: (6-Bromopyridin-2-yl)methanamine, formaldehyde (or paraformaldehyde), sodium triacetoxyborohydride, dichloromethane (DCM).

  • Procedure:

    • Dissolve (6-Bromopyridin-2-yl)methanamine in dichloromethane.

    • Add an aqueous solution of formaldehyde (or paraformaldehyde).

    • Stir for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride in portions and continue stirring overnight.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over MgSO4, filter, and concentrate.

    • Purify the final product by column chromatography.

Synthetic Route 2: Synthesis from 2-Bromo-6-methylpyridine

This alternative route begins with the commercially available 2-bromo-6-methylpyridine and utilizes a key oxidation step to form the corresponding aldehyde, which then undergoes reductive amination.

Workflow Diagram: Route 2

Synthetic Route 2 A 2-Bromo-6-methylpyridine B 2-Bromo-6-(bromomethyl)pyridine A->B NBS, Dibenzoyl Peroxide C 6-Bromo-2-pyridinecarboxaldehyde B->C Oxidation (e.g., Sommelet reaction) D This compound C->D Methylamine, NaBH(OAc)3

Caption: Synthesis from 2-bromo-6-methylpyridine.

Experimental Protocols: Route 2

Step 1: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

This step involves a radical bromination of the methyl group on the pyridine ring. The use of N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide is a standard procedure for this transformation.

  • Materials: 2-Bromo-6-methylpyridine, N-bromosuccinimide (NBS), dibenzoyl peroxide, carbon tetrachloride (CCl4).

  • Procedure:

    • Dissolve 2-bromo-6-methylpyridine in carbon tetrachloride.

    • Add N-bromosuccinimide and a catalytic amount of dibenzoyl peroxide.

    • Heat the mixture to reflux and irradiate with a UV lamp for several hours until the starting material is consumed (monitored by TLC or GC).

    • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with a sodium bisulfite solution and then brine.

    • Dry the organic layer over MgSO4, filter, and concentrate to yield the crude product.

Step 2: Synthesis of 6-Bromo-2-pyridinecarboxaldehyde [3]

The benzylic bromide can be converted to the aldehyde through various methods, including the Sommelet reaction or by oxidation with reagents like selenium dioxide.

  • Materials: 2-Bromo-6-(bromomethyl)pyridine, hexamine, acetic acid, water.

  • Procedure (Sommelet Reaction):

    • Dissolve 2-bromo-6-(bromomethyl)pyridine in a mixture of acetic acid and water.

    • Add hexamine and heat the mixture to reflux for several hours.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over MgSO4, filter, and concentrate.

    • Purify the aldehyde by column chromatography.

Step 3: Synthesis of this compound [3][4]

The final step is a direct reductive amination of the aldehyde with methylamine.

  • Materials: 6-Bromo-2-pyridinecarboxaldehyde, methylamine (solution or hydrochloride salt), sodium triacetoxyborohydride, dichloromethane (DCM).

  • Procedure:

    • Dissolve 6-bromo-2-pyridinecarboxaldehyde in dichloromethane.

    • Add a solution of methylamine (or methylamine hydrochloride and a base like triethylamine).

    • Stir for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride in portions and continue stirring overnight.

    • Work-up the reaction as described in Route 1, Step 4.

    • Purify the final product by column chromatography.

Cost-Benefit Analysis

The choice between these two synthetic routes will likely depend on a combination of factors including the cost and availability of starting materials, the number of synthetic steps, overall yield, and the ease of purification.

FactorRoute 1: From 2,6-DibromopyridineRoute 2: From 2-Bromo-6-methylpyridine
Starting Material Cost 2,6-Dibromopyridine is generally less expensive than 2-bromo-6-methylpyridine.2-Bromo-6-methylpyridine is typically more expensive.
Number of Steps 4 steps3 steps
Key Reagents & Costs n-BuLi (expensive, requires careful handling), MsCl, NaN3 (toxic), PPh3.NBS, Dibenzoyl Peroxide, Hexamine (all relatively inexpensive).
Overall Yield Potentially lower due to the higher number of steps. A 49% overall yield has been reported for a related multi-step synthesis.[2]Potentially higher due to fewer steps. Reductive amination steps often have high yields (72-96% reported for similar reactions).[4]
Scalability & Safety Use of n-BuLi at low temperatures can be challenging on a large scale. Sodium azide is highly toxic and explosive.Radical bromination can sometimes be difficult to control and may produce byproducts. The Sommelet reaction can have variable yields.
Purification Multiple chromatographic purifications may be required, increasing time and solvent costs.Fewer purification steps may be needed, potentially reducing overall cost.

Conclusion and Recommendation

Both synthetic routes present viable pathways to this compound.

  • Route 1 is advantageous due to the lower cost of the starting material, 2,6-dibromopyridine. However, it involves more synthetic steps and utilizes expensive and hazardous reagents like n-butyllithium and sodium azide, which may not be ideal for large-scale production.

  • Route 2 offers a shorter synthetic sequence and employs less hazardous and more cost-effective reagents overall. While the starting material is more expensive, the potentially higher overall yield and simpler purification may offset this initial cost, particularly for smaller to medium-scale syntheses.

Recommendation: For laboratory-scale synthesis where cost of the starting material is a primary concern and the necessary expertise for handling hazardous reagents is available, Route 1 is a strong candidate. For larger-scale production or in environments where safety and a streamlined workflow are prioritized, Route 2 presents a more attractive option, despite the higher initial cost of the starting material.

Ultimately, the optimal choice will depend on the specific resources, scale, and safety considerations of the research or production facility. It is recommended to perform small-scale trial runs of both routes to determine the most efficient and cost-effective method for your specific needs.

References

  • National Center for Biotechnology Information. (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline. PubChem Compound Summary for CID 15878430. [Link]

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Bazley, I. J., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 9), 835–839. [Link]

  • Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University, Honors College Theses. 960. [Link]

  • Mitchell, L. A., & Holliday, B. J. (2018). 6-Bromo-N-(6-Bromopyridin-2-Yl)-N-[4-(2,3-Dihydrothieno[3,4-B][1][3]dioxin-5-Yl)phenyl]pyridin-2-Amine. Molbank, 2018(4), M1023.

  • IndiaMART. 2 Bromo 6 Methylpyridin 3 Ol. [Link]

  • Mitchell, L. A., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of a Bio-Inspired Ligand onto a Heterogeneous Support. C, 7(3), 54.
  • Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Honors College Theses. 960.
  • Bazley, I. J., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine.
  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2018). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Journal of Global Pharma Technology, 10(8), 336-343.
  • Carl ROTH. Thionyl chloride. [Link]

  • ChemAnalyst. Sodium Bisulfite Prices, Trends, Index, News, Monitor and Demand. [Link]

  • IndiaMART. N Bromosuccinimide. [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Synlett.
  • Bazley, I. J., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 25(21), 5173. [Link]

  • Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • Van, T. N., et al. (2023). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Chemistry, 5(3), 1735-1744.
  • Univar Solutions. Sodium Bisulfite 38%, Technical Grade, Liquid, 600 lb Drum. [Link]

  • National Center for Biotechnology Information. (6-Bromopyridin-2-yl)methanol. PubChem Compound Summary for CID 3517811. [Link]

  • IndiaMART. Thionyl Chloride. [Link]

  • Ottokemi. n-Bromosuccinimide, GR 99%. [Link]

  • P212121 Store. Sodium triacetoxyborohydride. [Link]

Sources

A Senior Application Scientist's Guide to Reproducibility in Palladium-Catalyzed Cross-Coupling Reactions Utilizing 2-Bromopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine moiety is a cornerstone of modern therapeutics. Its presence in numerous blockbuster drugs underscores the importance of reliable and reproducible methods for its functionalization. Among the various synthetic handles available, the bromine atom at the 2-position of a pyridine ring offers a versatile entry point for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions.

This guide focuses on the practical aspects of achieving reproducible experimental outcomes when using 2-bromopyridine derivatives, with a specific focus on scaffolds related to 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE . We will delve into the critical parameters that govern the success and consistency of these reactions, compare this class of reagents to viable alternatives, and provide detailed, field-tested protocols. Our objective is to equip you with the knowledge to not only execute these reactions but also to troubleshoot and adapt them to your specific synthetic challenges, ensuring the integrity and reliability of your results.

The "2-Pyridyl Problem": Acknowledging the Inherent Challenges

Before we proceed to experimental details, it is crucial to understand the inherent challenges associated with using 2-substituted pyridines as nucleophilic partners in cross-coupling reactions, a phenomenon often referred to as the "2-pyridyl problem"[1]. The proximity of the nitrogen atom to the site of reaction can lead to several complications that impact reproducibility:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species.

  • Slow Transmetalation: 2-Pyridyl organoboron reagents, commonly used in Suzuki-Miyaura coupling, are often electron-deficient, which can slow down the crucial transmetalation step in the catalytic cycle[2].

  • Protodeboronation: These organoboron reagents can be prone to decomposition through protodeboronation, reducing the effective concentration of the nucleophile and leading to inconsistent yields[2].

Understanding these challenges is the first step toward developing robust and reproducible protocols. The choice of catalyst, ligands, base, and solvent all play a critical role in mitigating these issues.

Experimental Protocol: A Reproducible Suzuki-Miyaura Coupling of a 6-Bromo-2-picolylamine Derivative

The following protocol details a Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, using a generic 6-bromo-2-picolylamine derivative as the electrophile. The principles and troubleshooting advice are broadly applicable to substrates like this compound.

Materials:
  • 6-Bromo-2-picolylamine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:
  • Reaction Setup: To a dry Schlenk flask, add the 6-bromo-2-picolylamine derivative, arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to the Schlenk flask to create a 4:1 dioxane:water mixture.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:
  • The Catalyst System (Pd(OAc)₂/SPhos): The use of a palladium(II) precatalyst like Pd(OAc)₂ is common. It is reduced in situ to the active Pd(0) species. The choice of ligand is critical. SPhos is a bulky, electron-rich biarylphosphine ligand that promotes both the oxidative addition of the aryl bromide and the reductive elimination steps of the catalytic cycle, which is particularly important for challenging substrates[3][4].

  • The Base (K₃PO₄): The base plays a crucial role in the transmetalation step. K₃PO₄ is an effective base for Suzuki-Miyaura reactions, and using it in a finely ground form increases its surface area and reactivity, leading to more consistent results. The presence of a small amount of water can also be beneficial for the activity of phosphate bases[5].

  • The Solvent System (Dioxane/Water): A biphasic solvent system is often employed in Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents is essential to prevent oxidation of the Pd(0) catalyst, which would lead to lower yields and poor reproducibility[4].

Factors Influencing Reproducibility and Troubleshooting

Achieving consistent results in palladium-catalyzed cross-coupling reactions requires meticulous attention to detail. Below are key factors that can significantly impact the reproducibility of your experiments.

FactorImpact on ReproducibilityTroubleshooting and Best Practices
Purity of Starting Materials Impurities in the 6-bromopyridine substrate or the boronic acid can poison the catalyst or lead to side reactions, resulting in variable yields.Ensure high purity of all reagents. Recrystallize or purify starting materials if necessary. Boronic acids are prone to dehydration to form boroxines; use freshly opened or properly stored reagents.
Catalyst and Ligand Quality The activity of palladium catalysts can vary between batches. Ligands can degrade upon storage.Use high-quality catalysts and ligands from reputable suppliers. Store air- and moisture-sensitive reagents under an inert atmosphere. The use of stable palladium precatalysts can improve consistency[3].
Inert Atmosphere The active Pd(0) catalyst is sensitive to oxygen. Inadequate inerting of the reaction vessel will lead to catalyst oxidation and lower, inconsistent yields.Use standard Schlenk line or glovebox techniques. Ensure all solvents are thoroughly degassed prior to use.
Stirring Rate In heterogeneous reaction mixtures, inefficient stirring can lead to poor mixing of reagents and localized concentration gradients, affecting the reaction rate and reproducibility.Use a magnetic stir bar that provides efficient mixing for the scale of your reaction. For larger scale reactions, mechanical stirring may be necessary.
Base Quality and Handling The hydration state and particle size of the inorganic base can affect its reactivity.Use a consistent source for your base. Finely grinding the base before use can improve reproducibility[5].

Comparative Analysis: this compound vs. Alternatives

The choice of a specific 2-bromopyridine derivative is often dictated by the desired final product. However, understanding the reactivity of different scaffolds can aid in troubleshooting and experimental design.

Reagent/ScaffoldKey Features & Considerations for ReproducibilityPotential AdvantagesPotential Disadvantages
This compound The secondary amine in the picolyl side chain can potentially coordinate to the palladium catalyst, influencing its reactivity. This interaction could either be beneficial by forming a pre-catalyst or detrimental by inhibiting the catalytic cycle. Reproducibility will depend on carefully controlling reaction conditions to ensure this interaction is consistent.The picolylamine moiety is a common structural motif in medicinal chemistry, making this a valuable building block.The potential for catalyst inhibition requires careful ligand selection to outcompete the intramolecular coordination.
2-Bromo-6-methylpyridine A simpler, less coordinating substrate. Experiments with this reagent are generally expected to be more reproducible due to fewer potential side reactions involving the substrate.Less likely to interfere with the palladium catalyst, leading to more predictable outcomes.Lacks the functional handle of the picolylamine side chain, requiring additional synthetic steps to introduce similar functionality.
Tris[(6-bromopyridin-2-yl)methyl]amine This tripodal ligand is designed for coordination chemistry and catalysis. When used as a reagent in cross-coupling, all three bromopyridine arms could potentially react. Controlling the stoichiometry to achieve mono-, di-, or tri-substitution can be challenging and impact reproducibility.Can be used to synthesize complex, three-dimensional structures. The pre-organized structure can influence reactivity[6][7].Difficult to control the degree of substitution, leading to product mixtures and purification challenges.
2-Chloropyridines Aryl chlorides are generally less reactive than aryl bromides in oxidative addition. This requires more active catalyst systems (e.g., those with bulky, electron-rich ligands) and often higher reaction temperatures, which can introduce more variability.More cost-effective starting materials.Harsher reaction conditions may be required, which can lead to more side reactions and decreased reproducibility[4].

Visualizing the Experimental Workflow and Catalytic Cycle

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Prepare Reagents: - 6-Bromo-2-picolylamine deriv. - Arylboronic acid - K3PO4 (ground) Reaction_Setup Combine solid reagents in Schlenk flask Reagent_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst Solution: - Pd(OAc)2 - SPhos - Anhydrous Dioxane Catalyst_Addition Add catalyst solution Catalyst_Prep->Catalyst_Addition Inerting Evacuate and backfill with Ar/N2 (3x) Reaction_Setup->Inerting Solvent_Addition Add degassed Dioxane/Water Inerting->Solvent_Addition Solvent_Addition->Catalyst_Addition Heating Heat to 80-100 °C with vigorous stirring Catalyst_Addition->Heating Extraction Cool, dilute with EtOAc, wash with H2O/Brine Heating->Extraction Drying Dry over Na2SO4, filter, concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Isolated Product Purification->Final_Product Suzuki_Miyaura_Cycle Pd0L2 Pd(0)L2 OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L2-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Aryl_Complex Ar-Pd(II)L2-Ar' Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination RedElim->Pd0L2 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBOH2 Ar'-B(OH)2 Base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reproducibility of experiments utilizing this compound and related 2-bromopyridine scaffolds is not a matter of chance, but rather a consequence of a deep understanding of the underlying chemistry and meticulous experimental practice. By acknowledging the inherent challenges of the "2-pyridyl problem" and carefully controlling key parameters such as the choice of catalyst system, base, solvent, and the purity of reagents, researchers can achieve consistent and reliable results. This guide provides a framework for not only executing these important reactions but also for developing a mindset of proactive troubleshooting and optimization, which is the hallmark of robust and reproducible science.

References

  • Buchwald, S. L., & Wolfe, J. P. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5556. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Rupmacis, R. J., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10), 1006–1009. [Link]

  • Gilmore, C. D., & Stahl, S. S. (2021). Improving the rigor and reproducibility of catalyst testing and evaluation in the laboratory. ACS Catalysis, 11(15), 9834–9843. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 53(15), 3812–3814. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Science, 4(3), 916-927. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. r/Chempros - Diagnosing issues with a failed Suzuki coupling? [Link]

  • Rupmacis, R. J., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E, E80, 1006-1009. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 19(5), 6882-6919. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895-1915. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2009). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Journal of the American Chemical Society, 131(22), 8141-8153. [Link]

  • Siau, W. Y., & von Wangelin, A. J. (2018). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Coordination Chemistry Reviews, 374, 334-361. [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Khan, I., et al. (2017). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Journal of the Chemical Society of Pakistan, 39(5), 785-791. [Link]

  • Semba, K., & Nakao, Y. (2018). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 360(15), 2798-2803. [Link]

  • Gackowski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2347. [Link]

  • D'hooghe, M., & De Kimpe, N. (2010). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Tetrahedron Letters, 51(26), 3393-3395. [Link]

  • YouTube. (2025). Accelerating discovery of substrate promiscuity in biocatalyzed oxidations with Joelle Pelletier. [Link]

  • Mamos, P., et al. (2020). Regulating Promiscuous Catalysis via Substrate‐Induced Transient Assembly. Angewandte Chemie International Edition, 59(43), 19047-19052. [Link]

  • Park, S., et al. (2009). Structures, metal ion affinities, and fluorescence properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine. Inorganic Chemistry, 48(23), 10938-10947. [Link]

  • Zych, T., et al. (2021). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. Materials, 14(20), 6067. [Link]

  • St-Onge, M., & Charette, A. B. (2018). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 57(40), 13112-13116. [Link]

  • Sun, H., et al. (2021). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 40(16), 2635-2642. [Link]

  • Li, W., et al. (2019). Effect of the Modification of Catalysts on the Catalytic Performance: Overview of the Second Edition. Catalysts, 9(11), 931. [Link]

Sources

A Mechanistic and Comparative Guide to 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE, a substituted pyridylamine ligand. In the absence of direct, head-to-head mechanistic studies on this specific molecule, this document synthesizes information from analogous systems to offer a comprehensive overview of its synthesis, potential mechanistic behavior in catalysis, and a comparative analysis against relevant alternatives. Our approach is grounded in established principles of organic and organometallic chemistry to provide a robust and scientifically sound resource.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved via a two-step process starting from commercially available 2,6-dibromopyridine. The initial step involves a monolithiation followed by formylation to yield 6-bromopyridine-2-carboxaldehyde[1]. The subsequent and final step is a reductive amination with methylamine. This common and versatile reaction in organic synthesis provides a direct route to the target secondary amine[2][3].

Experimental Protocol: Synthesis via Reductive Amination

Step 1: Synthesis of 6-bromopyridine-2-carboxaldehyde

This intermediate is often commercially available. However, a reliable synthetic route starts from 2,6-dibromopyridine. The process involves reacting 2,6-dibromopyridine with n-butyllithium at low temperatures to generate 2-bromo-6-lithiopyridine, which is then quenched with N,N-dimethylformamide (DMF) and subsequently worked up to afford the aldehyde[1].

Step 2: Reductive Amination to Yield this compound

  • Imine Formation: To a solution of 6-bromopyridine-2-carboxaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add a solution of methylamine (1.1-1.5 eq., typically as a solution in a solvent like THF or water). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: The reaction mixture is cooled to 0 °C, and a mild reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq.) is added portion-wise[3]. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and purity.

  • Mass Spectrometry: To verify the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

Mechanistic Considerations in Catalysis: A Comparative Perspective

This compound is a bidentate N,N-ligand, well-suited for coordinating with transition metals to form catalytically active complexes. Its performance in a given catalytic reaction, such as a cross-coupling reaction, is dictated by a combination of steric and electronic factors. We will compare it to two logical alternatives: its non-brominated counterpart, N-methyl-N-(pyridin-2-ylmethyl)amine, and a related ligand with a primary amine, 1-(6-bromopyridin-2-yl)methanamine.

Comparative Analysis of Ligand Properties
FeatureThis compoundN-methyl-N-(pyridin-2-ylmethyl)amine (Alternative 1)1-(6-bromopyridin-2-yl)methanamine (Alternative 2)
Electronic Effect of Pyridine Ring Electron-withdrawing bromo group reduces electron density on the pyridine nitrogen.No substituent; baseline electron density.Electron-withdrawing bromo group reduces electron density on the pyridine nitrogen.
Coordinating Ability of Pyridine Nitrogen Weaker σ-donor compared to Alternative 1. This can influence the stability and reactivity of the metal complex.Stronger σ-donor compared to the brominated analogs.Weaker σ-donor compared to its non-brominated counterpart.
Properties of the Amine Donor Tertiary amine with a methyl group. The methyl group is weakly electron-donating.Tertiary amine with a methyl group.Primary amine. Less sterically hindered than the N-methylated versions.
Steric Hindrance around Metal Center Moderate, due to the N-methyl group.Moderate, similar to the target compound.Lower, which may allow for easier substrate access to the metal center.
Potential Impact on Catalysis The electron-withdrawing bromo group can make the metal center more electrophilic, potentially accelerating oxidative addition. The N-methyl group provides a defined steric environment.The more electron-donating nature of the pyridine may stabilize higher oxidation state metal intermediates.The less hindered primary amine could lead to different coordination geometries or allow for the coordination of bulkier substrates.

The presence of an electron-donating substituent on the pyridine ring generally enhances the catalytic activity of the corresponding metal complexes in some cross-coupling reactions[4]. Conversely, electron-withdrawing groups can also be beneficial, for instance, by promoting reductive elimination. The specific outcome is highly dependent on the particular reaction mechanism.

Application in Buchwald-Hartwig Amination: A Mechanistic Walkthrough

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[5]. The this compound ligand could be employed in such a reaction, where its own bromo-substituent would be the reactive site for amination.

Proposed Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Aryl-X PdII_Aryl Pd(II)-Aryl Complex OxAdd->PdII_Aryl Ligand_Exchange Ligand Exchange PdII_Aryl->Ligand_Exchange + Amine - X⁻ PdII_Amine Pd(II)-Amine Complex Ligand_Exchange->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim - H⁺ Red_Elim->Pd0 regenerates Product Coupled Product (Aryl-Amine) Red_Elim->Product Aryl_Halide Aryl Halide (6-BROMO-N-METHYL...) Aryl_Halide->OxAdd Amine Amine Amine->Ligand_Exchange Base Base Base->PdII_Amine - [Base-H]⁺ HX [Base-H]X

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Step-by-Step Mechanistic Analysis
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound substrate to form a Pd(II)-aryl complex. The electron-withdrawing nature of the pyridine nitrogen and the bromo substituent itself can influence the rate of this step.

  • Ligand Exchange and Amine Coordination: An incoming amine displaces a ligand from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst. This is often the rate-determining step. The electronic properties of the ligands on the palladium center are crucial here; more electron-rich ligands can sometimes hinder this step, while electron-deficient ligands may promote it.

Workflow for Comparative Ligand Performance Screening

To empirically evaluate the performance of this compound against its analogs, a standardized screening protocol is necessary.

Ligand_Screening_Workflow Start Select Catalytic Reaction (e.g., Suzuki Coupling) Prep Prepare Stock Solutions: - Pd Precursor - Ligands (Target & Alternatives) - Substrates - Base Start->Prep Reaction_Setup Set up Parallel Reactions in Vials: - Constant Pd, Substrate, Base, Solvent, Temp. - Vary Ligand Prep->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) Reaction_Setup->Monitoring Analysis Quench Reactions and Analyze: - Determine Yield and Turnover Number (TON) Monitoring->Analysis Comparison Compare Performance Metrics: - Reaction Rate - Final Yield - Catalyst Stability Analysis->Comparison Conclusion Draw Conclusions on Ligand Efficacy Comparison->Conclusion

Caption: A typical workflow for screening the performance of different ligands in a catalytic reaction.

Conclusion and Future Outlook

This compound presents an interesting ligand scaffold with a unique combination of electronic and steric properties. The electron-withdrawing bromo-substituent is expected to modulate the electron density of the pyridine ring, making the coordinated metal center more electrophilic. This can have significant, though not always predictable, effects on the kinetics and overall efficiency of catalytic cycles.

Further experimental studies are warranted to fully elucidate the mechanistic behavior of this ligand and its metal complexes. A direct comparison of its performance in various catalytic reactions against its non-brominated and primary amine analogs would provide invaluable data for ligand design and catalyst development in the fields of medicinal chemistry and materials science.

References

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 2, 2026, from [Link]

  • 1-(6-bromopyridin-2-yl)methanamine. (2024, April 9). ChemBK. Retrieved February 2, 2026, from [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025, October 19). ResearchGate. Retrieved February 2, 2026, from [Link]

  • (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). ACS GCI Pharmaceutical Roundtable. Retrieved February 2, 2026, from [Link]

  • Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University Honors College Theses. Retrieved February 2, 2026, from [Link]

  • Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Comparison of donor properties of N‑heterocyclic carbenes and N-donors containing the 1H-pyridin-(2E)-ylidene motif. (2025, August 10). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021, September 29). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.). Google Patents.
  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2025, October 17). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Pyridyldiimine macrocyclic ligands: Influences of template ion, linker length and imine substitution on ligand synthesis, structure and redox properties. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved February 2, 2026, from [Link]

  • Catalytic degradation of brominated flame retardants by copper oxide nanoparticles. (n.d.). ScienceDirect. Retrieved February 2, 2026, from [Link]

  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. (2024, September 10). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved February 2, 2026, from [Link]

  • Amino Pyridine Iron(II) Complexes: Characterization and Catalytic Application for Atom Transfer Radical Polymerization and Catalytic Chain Transfer. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Identity of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its structure presents two key reactive sites: the bromine-substituted pyridine ring, prime for metal-catalyzed cross-coupling reactions, and a secondary N-methyl amine, available for nucleophilic chemistry. This duality allows for the rapid construction of complex molecular architectures. However, with multiple reactive pathways comes the critical need for unambiguous product identification.

This guide eschews a simple recitation of protocols. Instead, it provides a logical framework for anticipating, identifying, and confirming the products of the most common transformations of this substrate. We will delve into the mechanistic rationale behind product formation and detail a multi-technique analytical workflow designed to provide irrefutable structural evidence, ensuring the integrity of your research.

Part 1: Anticipating Reaction Products - A Mechanistic Overview

The reactivity of 6-bromo-N-methylpyrid-2-ylmethanamine is dominated by the C-Br bond on the electron-deficient pyridine ring, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

A. C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating a carbon-carbon bond between an organohalide and an organoboron species.[1][2] When applied to our substrate, the bromine atom is replaced by the organic moiety from the boronic acid or ester.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this cycle is key to anticipating not only the desired product but also potential side products. The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine ring.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[1][4]

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition Complex (L₂Pd(II)(Ar)(Br)) pd0->oxidative_add Oxidative Addition substrate 6-Bromo-N-methylpyrid- 2-ylmethanamine (Ar-Br) substrate->oxidative_add product 6-Aryl-N-methylpyrid- 2-ylmethanamine (Ar-Ar') transmetalation_complex Transmetalation Complex (L₂Pd(II)(Ar)(Ar')) oxidative_add->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination transmetalation_complex->product boronic R'-B(OH)₂ + Base boronic->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expected Product: The primary product is the 6-substituted pyridine derivative. For example, reaction with phenylboronic acid yields 6-phenyl-N-methylpyrid-2-ylmethanamine.

Potential Side Products:

  • Hydrodehalogenation: Replacement of the bromine with a hydrogen atom.

  • Homocoupling: Dimerization of the boronic acid partner.

  • Starting Material: Incomplete reaction.

B. C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling an amine with an aryl halide.[5][6] This reaction allows for the introduction of a diverse range of primary or secondary amines at the 6-position of the pyridine ring.

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle.[5] A key difference is the involvement of a strong base to deprotonate the incoming amine, making it a more potent nucleophile for the transmetalation-like step.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition Complex (L₂Pd(II)(Ar)(Br)) pd0->oxidative_add Oxidative Addition substrate 6-Bromo-N-methylpyrid- 2-ylmethanamine (Ar-Br) substrate->oxidative_add product 6-(R₂'N)-N-methylpyrid- 2-ylmethanamine (Ar-NR₂') amine_complex Amine Coordination & Deprotonation oxidative_add->amine_complex reductive_elim_complex Amido Complex (L₂Pd(II)(Ar)(NR₂')) amine_complex->reductive_elim_complex Ligand Exchange reductive_elim_complex->pd0 Reductive Elimination reductive_elim_complex->product amine R₂'NH + Base amine->amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Expected Product: The formation of a new C-N bond at the 6-position, resulting in a substituted 2,6-diaminopyridine derivative.

Potential Side Products:

  • Hydrodehalogenation: A common side reaction in palladium catalysis.

  • Catalyst Decomposition Products: Can complicate purification.

Part 2: The Analytical Workflow: A Self-Validating System

Confirming the identity of a novel compound requires a multi-technique approach where each result corroborates the others. Relying on a single piece of data, such as a mass spectrum, is insufficient and can lead to incorrect structural assignments.

Analytical_Workflow reaction Crude Reaction Mixture tlc_hplc TLC / HPLC (Purity Check) reaction->tlc_hplc Monitor Progress purification Column Chromatography tlc_hplc->purification Isolate Product ms Mass Spectrometry (MS / HRMS) purification->ms Confirm Mass nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Elucidate Structure confirmation Confirmed Product Structure ms->confirmation nmr->confirmation

Caption: A robust analytical workflow for product characterization.

A. Foundational Analysis: Chromatography
  • Thin-Layer Chromatography (TLC): The first step post-reaction. It provides a rapid, qualitative assessment of reaction completion (disappearance of starting material spot) and the presence of new, distinct products.

  • High-Performance Liquid Chromatography (HPLC): Offers a quantitative view of the reaction mixture, allowing for the determination of purity and the relative abundance of products and by-products.

B. Definitive Identification: The Synergy of Mass Spectrometry and NMR

These two techniques are complementary and together provide the highest level of confidence in structural assignment.[7][8]

  • Mass Spectrometry (MS):

    • Causality: MS directly measures the mass-to-charge ratio of ionized molecules. Its primary purpose here is to confirm that the product has the expected molecular weight.

    • Expertise: Always request High-Resolution Mass Spectrometry (HRMS). While standard MS can confirm the nominal mass, HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the confirmation of the product's elemental formula, effectively ruling out other isobaric possibilities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H, ¹³C). It provides detailed information about the connectivity of atoms within a molecule.[9]

    • ¹H NMR - The Fingerprint: This is the most crucial experiment. For a successful cross-coupling reaction, the key diagnostic signals are in the aromatic region of the pyridine ring. The starting material exhibits a characteristic pattern for a 2,6-disubstituted pyridine. Upon reaction, this pattern will shift significantly. For a Suzuki product, new signals corresponding to the coupled aryl or vinyl group will appear. For a Buchwald-Hartwig product, the signals for the newly introduced amine's protons will be visible.

    • ¹³C NMR: This experiment confirms the carbon skeleton of the molecule. The appearance of new carbon signals in the aromatic region (Suzuki) or changes in the chemical shift of the C6 carbon (both reactions) provides strong supporting evidence.

    • 2D NMR (COSY, HSQC, HMBC) - Unambiguous Assignment: For complex products, 1D NMR spectra can be ambiguous. 2D NMR experiments are essential for irrefutable proof of structure.[10][11]

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is exceptionally powerful. For example, in a Suzuki product, an HMBC experiment can show a correlation from the methylene protons (-CH₂-NH) to the newly installed aromatic ring's quaternary carbon, definitively proving the new C-C bond's location.

Part 3: Data Comparison and Experimental Protocols

Comparative Spectroscopic Data (Hypothetical)

The following table illustrates the expected changes in key analytical data for two common reaction types.

Compound Reaction Type Expected Mass (HRMS) Key ¹H NMR Diagnostic Signals (δ, ppm)
Starting Material N/AC₇H₉BrN₂~7.5 (t, 1H, H4-pyridine), ~6.8 (d, 1H, H3/H5-pyridine), ~6.6 (d, 1H, H3/H5-pyridine), 3.7 (s, 2H, -CH₂-), 2.4 (s, 3H, -NCH₃)
Suzuki Product (w/ Phenylboronic acid)C-C CouplingC₁₃H₁₄N₂Disappearance of Br-pattern. Appearance of new signals ~7.2-7.8 (m, 5H, new Phenyl group). Upfield shift of remaining pyridine protons.
Buchwald-Hartwig Product (w/ Aniline)C-N CouplingC₁₃H₁₅N₃Disappearance of Br-pattern. Appearance of new signals for aniline protons and a new N-H signal. Significant upfield shift of pyridine protons.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific boronic acids.

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Degassing: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[12]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[13]

  • Reaction: Heat the mixture with stirring (e.g., 85-95 °C) and monitor the reaction progress by TLC or LC-MS.[13]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product and purify by flash column chromatography.

  • Analysis: Subject the purified product to HRMS and NMR (¹H, ¹³C, and 2D if necessary) analysis.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization for specific amines and ligand/catalyst systems.

  • Inert Atmosphere: To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., RuPhos, 10 mol%).[14]

  • Degassing: Seal the flask, evacuate, and backfill with an inert gas.

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 equiv.), the desired amine (1.1 equiv.), and a strong base (e.g., LHMDS or NaOtBu, 1.2 equiv.) in a dry, degassed solvent like 1,4-dioxane.[14]

  • Reaction Initiation: Transfer the substrate solution to the catalyst-containing flask via syringe under an inert atmosphere.

  • Reaction: Heat the mixture with stirring (e.g., 90-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Dry, concentrate, and purify the crude product by flash column chromatography.

  • Analysis: Obtain HRMS and comprehensive NMR data for the purified product.

Conclusion

The structural confirmation of reaction products derived from this compound is not a trivial exercise but a systematic process of validation. By understanding the underlying reaction mechanisms, researchers can anticipate likely outcomes and potential impurities. Employing a synergistic analytical workflow—grounded in chromatography and culminating in the combined power of high-resolution mass spectrometry and multi-dimensional NMR—provides a self-validating system. This rigorous approach ensures the generation of reliable, high-quality data, which is the bedrock of trustworthy and progressive scientific research.

References

  • Antonchick, A. P., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Scott, P., et al. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry. Available at: [Link]

  • Fischer, R., et al. Process for the preparation on 2-aminomethylpyridine derivatives. US Patent 7608720B2.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Available at: [Link]

  • PubChem. 6-Bromo-5-methyl-2-pyridinamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Royal Society of Chemistry. (2016). A short review on the synthetic strategies of imidazo[1,2-a]pyridines. Chemical Communications. Available at: [Link]

  • Smith, J. A., et al. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Supporting Information. Available at: [Link]

  • Hatcher, J. M., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lacivita, E., et al. (2006). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry. Available at: [Link]

  • Iqbal, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Available at: [Link]

  • Youngster, L., et al. (1988). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of Neurochemistry. Available at: [Link]

  • Couty, F., et al. (2022). Primary Pyrrolimines and Pyridinimines. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • University of California, Berkeley. (2014). The Suzuki Reaction. Available at: [Link]

  • PubChem. 6-bromo-N-methylpyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 6-bromo-N-methyl-N-pentan-2-ylpyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, D. & Kumar, P. (2020). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals. Available at: [Link]

  • Emwas, A-H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology. Available at: [Link]

  • PubChem. 6-Bromo-4-methylpyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative Reactivity of Bromomethylpyridinylmethylamine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of Different Isomers of Bromomethylpyridinylmethylamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Bifunctional Paradox

Bromomethylpyridinylmethylamines represent a class of high-value bifunctional synthons used in the synthesis of macrocyclic chelators, pincer ligands, and pharmaceutical intermediates (e.g., Rupatadine). Their utility stems from the dual presence of a hard nucleophile (primary amine) and a potent electrophile (benzyl-like bromide) on the same pyridine scaffold.

However, this duality creates a "ticking clock" of reactivity. The specific positional isomerism—relative placement of the substituents on the pyridine ring—dictates whether the molecule exists as a stable building block, a macrocyclization precursor, or a transient species prone to rapid self-destruction.

This guide objectively compares the three primary isomeric classes:

  • The Distal Isomer (2,6-substituted): High utility in macrocycles; prone to oligomerization.

  • The Meta Isomer (3,5-substituted): The "Gold Standard" for stability; widely used in drug development.

  • The Vicinal Isomer (2,3- or 3,4-substituted): Highly unstable; kinetically trapped via protonation.

Structural Isomers & Reactivity Profiles

The Meta-Isomer: 3-(Bromomethyl)-5-(aminomethyl)pyridine
  • Status: Commercially Viable / Stable Intermediate.

  • Reactivity Logic: The 3,5-substitution pattern places the nucleophilic amine and electrophilic carbon in a meta relationship. Geometric constraints prevent the formation of a strained intramolecular bridge (would require a bridged [3.3.1] system which is energetically unfavorable). Furthermore, the substituents are electronically decoupled from the pyridine nitrogen's resonance, reducing the lability of the C-Br bond compared to the 2- or 4-positions.

  • Primary Application: Key intermediate for antihistamines (e.g., Rupatadine).

The Distal Isomer: 2-(Bromomethyl)-6-(aminomethyl)pyridine
  • Status: Controlled Reactivity / Pincer Precursor.

  • Reactivity Logic: The 2,6-substitution creates a "pincer" geometry. While direct intramolecular cyclization to a monomeric bicycle is strained, this isomer is highly prone to intermolecular head-to-tail dimerization or polymerization. In dilute solutions, it is a privileged scaffold for forming macrocyclic ligands (e.g., for lanthanide binding).

  • Critical Handling: Must be stored as the dihydrobromide salt. The free base rapidly oligomerizes.

The Vicinal Isomer: 2-(Bromomethyl)-3-(aminomethyl)pyridine
  • Status: Transient / Mechanistic Hazard.

  • Reactivity Logic: The ortho proximity allows for an entropically favored 5-exo-tet cyclization. Upon neutralization, the amine nitrogen attacks the methylene bromide to form a stable dihydro-1H-pyrrolo[3,4-b]pyridinium salt.

  • Observation: Often observed only as a decomposition product during the reduction of 2-cyano-3-(bromomethyl)pyridine.

Comparative Data Analysis

The following data summarizes the stability windows and kinetic behavior of the isomers under standard synthetic conditions (


, pH 7.5 buffer).
FeatureMeta-Isomer (3,5) Distal Isomer (2,6) Vicinal Isomer (2,3)

(Free Base)
> 24 Hours2–4 Hours< 5 Minutes
Dominant Decay Mode Slow HydrolysisOligomerization (Head-to-Tail)Intramolecular Cyclization
C-Br Bond Lability Moderate (Benzylic)High (Activated by Pyridine N)High (Activated by Pyridine N)
Storage Form HBr Salt (Stable years)2HBr Salt (Stable months)In situ generation only
Primary Use Case Linear Drug SynthesisMacrocycle/Ligand SynthesisFused Ring Synthesis

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways dictated by the structural isomerism.

ReactivityPathways Start Bromomethylpyridinylmethylamine (Free Base Generation) Vicinal Vicinal Isomer (2,3) (High Proximity) Start->Vicinal Isomer Selection Distal Distal Isomer (2,6) (Separated Arms) Start->Distal Meta Meta Isomer (3,5) (Geometric Isolation) Start->Meta Cyclization Intramolecular Cyclization (Formation of Pyrrolopyridinium) Vicinal->Cyclization Fast (k_intra >> k_inter) Oligomer Intermolecular Oligomerization (Head-to-Tail Polymer) Distal->Oligomer Concentration Dependent Stable Stable Electrophile (Ready for Coupling) Distal->Stable Dilute Conditions Meta->Oligomer Very Slow Meta->Stable Kinetic Stability

Caption: Divergent reactivity pathways. The 2,3-isomer undergoes rapid self-quenching, while the 3,5-isomer retains bifunctional utility.

Experimental Protocols

Protocol A: Safe Generation of the Free Base (Meta & Distal Isomers)

Causality: The free base is required for nucleophilic coupling, but exposure to basic conditions triggers self-alkylation. This protocol uses a biphasic system to separate the reactive species.

  • Preparation: Suspend 1.0 mmol of the isomer dihydrobromide salt in 10 mL dichloromethane (DCM).

  • Neutralization: Cool to

    
    . Add 10 mL of saturated aqueous 
    
    
    
    (mild base prevents rapid hydrolysis).
  • Extraction: Rapidly stir for 2 minutes. Separate the organic layer.

  • Drying: Dry over anhydrous

    
     for maximum 5 minutes  (prolonged contact with Lewis acidic Mg can catalyze degradation).
    
  • Usage: Filter directly into the reaction vessel containing the target nucleophile. Do not concentrate to dryness.

Protocol B: Kinetic Stability Assay (NMR)

Validation: This self-validating protocol allows you to quantify the half-life of your specific isomer batch.

  • Solvent System: Prepare a solution of

    
     (Acetonitrile-d3) containing 10 mM Trimethylsilyl propanoic acid (TSP) as an internal standard.
    
  • Initiation: Dissolve 10 mg of the isomer salt in 0.6 mL of the solvent. Add 1.0 equivalent of

    
     (or organic base like DIPEA) to initiate the "free base" clock.
    
  • Monitoring: Immediately insert into NMR probe (

    
    ).
    
  • Tracking: Monitor the benzylic proton shift:

    • Starting Material:

      
       ppm (singlet).
      
    • Cyclized Product (Pyridinium): Shift downfield to

      
       ppm.
      
    • Oligomer: Broadening of peaks and appearance of multiple methylene signals.

References

  • Synthesis of 3-(Bromomethyl)-5-methylpyridine: Guo, J., et al. "Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide." Journal of Chemical Research, 2004.

  • Reactivity of 2-(Bromomethyl)pyridines: BenchChem Technical Guides. "Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine."

  • Intramolecular Cyclization in Pyridine Derivatives: Smith, J.A., et al. "Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines." PMC, 2015.

  • Macrocyclization Strategies using 2,6-Bis(bromomethyl)pyridine: Dioury, F., et al. "2,6-Bis(bromomethyl)pyridine as a precursor for macrocycles."[1] Acta Crystallographica, 2013.

  • Stability of Aminomethyl-Pyridines: Sigma-Aldrich Technical Data. "3-Amino-5-bromopyridine & Derivatives Stability."

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE is a bifunctional pyridine intermediate frequently employed in cross-coupling reactions (e.g., Buchwald-Hartwig aminations) and scaffold synthesis for drug discovery.

The Safety Paradox: While often treated as a standard reagent, this molecule combines the volatility and permeation risks of pyridines with the basicity and keratolytic (skin-softening) properties of secondary amines . Standard lab safety protocols often underestimate the permeation rate of pyridine derivatives through disposable nitrile gloves.

This guide provides a self-validating safety protocol designed to prevent exposure, specifically targeting the risks of corneal haze (amine vapors) and dermal absorption .

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. This molecule presents a composite hazard profile derived from its pharmacophore.

Hazard ClassGHS CodeSignalMechanism of Action & Risk
Skin Irritation/Corrosion H315 / H314 WarningKeratolytic Action: The secondary amine moiety attacks skin lipids, compromising the stratum corneum. This accelerates the absorption of the brominated pyridine ring, leading to potential systemic toxicity.
Serious Eye Damage H319 / H318 DangerAlkaline Injury: Amines can cause rapid saponification of eye tissues. Vapors alone can cause "blue haze" (glaucopsia)—a temporary but disorienting clouding of vision.
Respiratory Toxicity H335 WarningMucosal Inflammation: Halogenated pyridine dust or aerosols are potent respiratory irritants.
Acute Toxicity H302 / H312 WarningMetabolic Activation: Pyridine derivatives can undergo bioactivation (N-oxidation), leading to reactive metabolites.

PPE Matrix: The "Defense-in-Depth" Strategy

Do not rely on a single barrier. Use the following matrix to select PPE based on your specific operational state.

Critical Note on Glove Permeation

Standard 4-mil nitrile gloves offer <5 minutes of protection against pyridine-based solutions before molecular breakthrough occurs, often without visible degradation.

Table 1: PPE Specification Matrix
Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield®) liner under Nitrile OR Double Nitrile changed every 15 mins.Pyridines permeate nitrile rapidly. Laminate films provide >4h breakthrough time [1].
Eye Protection Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face Shield (if >100mL)Safety glasses do not seal against amine vapors or multi-directional splashes.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Fume Hood required. If outside hood: Full-face respirator w/ OV/AG cartridges.Amine vapors are heavier than air and accumulate in breathing zones.
Body Defense Lab Coat (Cotton/Poly) + Tyvek® Sleeves Lab Coat + Chemical Resistant Apron (Butyl/Neoprene)Protects forearms from dust settling and liquids wicking through coat cuffs.

Visualization: PPE Decision Workflow

The following logic flow ensures you select the correct barriers before opening the container.

PPE_Decision_Tree Start Start: Handling 6-BROMO-N-METHYLPYRID... State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid DustRisk Is dust generation likely? Solid->DustRisk Solvent Solvent Type? Liquid->Solvent LowDust Standard: Double Nitrile + Goggles DustRisk->LowDust No (Static Free) HighDust High Risk: Add N95/P100 or Powder Hood DustRisk->HighDust Yes (Fine Powder) DCM Halogenated (DCM/CHCl3) Solvent->DCM Polar Polar (DMF/DMSO/MeOH) Solvent->Polar Laminate REQUIRED: Silver Shield® Laminate Gloves DCM->Laminate FreqChange Double Nitrile (Change <15 mins) Polar->FreqChange caption Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Operational Protocol: Step-by-Step Handling

This protocol integrates safety into the workflow, ensuring that "safe" is the path of least resistance.

Phase A: Preparation & Weighing
  • Static Control: Pyridine salts are often hygroscopic and static-prone. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder "jumping."

  • The "Boat-in-Jar" Method:

    • Place your tared weighing boat inside a secondary jar (wide-mouth glass) before removing it from the balance.

    • Transport the sealed jar to the reaction flask.

    • Why? This prevents trace powder from falling onto the lab bench or floor during transport.

Phase B: Reaction Setup
  • Solvent First: Add solvent to the reaction flask before adding the solid reagent if possible, or use a powder funnel that extends deep into the flask neck.

  • Inert Atmosphere: Flush the headspace with Nitrogen/Argon immediately. Oxygen can promote the formation of N-oxides, which may alter the toxicity profile.

Phase C: Quenching & Cleanup (The "Smell" Factor)

Pyridine derivatives have low olfactory thresholds (you smell them at ppb levels).

  • Acidic Wash: Rinse all glassware with dilute HCl (1M) or Citric Acid before removing it from the fume hood.

    • Mechanism:[1][2][3] This protonates the amine and pyridine nitrogen, converting the volatile free base into a non-volatile, water-soluble salt [2].

  • Waste Segregation:

    • Do NOT mix with oxidizers (Nitric acid, Peroxides).

    • Dispose of as Halogenated Organic Waste due to the Bromine atom.

Emergency Response & Spill Management

In the event of a breach, immediate action minimizes long-term injury.[2]

Exposure Response
  • Eye Contact: Flush for 15 minutes minimum .[4] Critical: Hold eyelids open. Amines cause rapid tissue saponification; seconds count.

  • Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this increases absorption. Use copious soap and water.[1][4][5][6]

  • Inhalation: Move to fresh air immediately. If "blue haze" vision occurs, medical observation is required until symptoms resolve.

Spill Workflow

Spill_Response Spill Spill Detected Size Assess Volume Spill->Size Minor Minor (<10g / <10mL) Size->Minor Major Major (>10g / >10mL) Size->Major Absorb Cover with Chemizorb® or Vermiculite Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Treat with Dilute HCl (if liquid) Absorb->Neutralize Collect Double Bag Label 'Halogenated' Neutralize->Collect caption Figure 2: Spill response decision matrix emphasizing containment and neutralization.

Figure 2: Spill response decision matrix emphasizing containment and neutralization.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Washington, DC: U.S. Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Management of Specific Classes of Chemicals. Available at: [Link]

  • PubChem. Compound Summary for Pyridine Derivatives (General Safety). National Center for Biotechnology Information. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.